molecular formula C11H9NO2 B11909107 3-Methylquinoline-6-carboxylic acid

3-Methylquinoline-6-carboxylic acid

Cat. No.: B11909107
M. Wt: 187.19 g/mol
InChI Key: ZYYUYXNNFUIYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-4-9-5-8(11(13)14)2-3-10(9)12-6-7/h2-6H,1H3,(H,13,14)

InChI Key

ZYYUYXNNFUIYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1

Origin of Product

United States

Foundational & Exploratory

Preparation of 3-Methylquinoline-6-carboxylic Acid from Substituted Anilines: Mechanistic Rationale and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylquinoline-6-carboxylic acid scaffold has emerged as a highly privileged building block in modern drug discovery. Most notably, it serves as a critical structural component in the development of MTA-cooperative PRMT5 inhibitors, such as the potent orally active therapeutic AM-9747, which targets MTAP-deleted cancers[1]. Given its pharmaceutical significance, establishing a scalable, high-yielding, and environmentally conscious synthetic route from inexpensive starting materials—specifically 4-aminobenzoic acid—is paramount. This whitepaper details a modernized, metal-free Doebner-Miller annulation strategy that replaces classical toxic oxidants with a highly efficient catalytic iodine/DMSO system[2].

Mechanistic Rationale: The Modified Doebner-Miller Annulation

The synthesis of the 3-methylquinoline core from 4-aminobenzoic acid relies on a carefully orchestrated sequence of conjugate addition, cyclization, and rearomatization. Understanding the causality behind each reagent choice is critical for troubleshooting and scaling the reaction.

  • Regioselective Conjugate Addition: The reaction initiates with 4-aminobenzoic acid acting as a nucleophile. It undergoes a Michael-type addition to the

    
    -carbon of methacrolein (2-methylpropenal). The structural choice of methacrolein is the definitive causal factor for the final substitution pattern: the 
    
    
    
    -carbon of the enal (bearing the methyl group) ultimately becomes the C3 position of the resulting quinoline ring.
  • Intramolecular Cyclization: In the presence of a strong Brønsted acid (e.g., methanesulfonic acid), the aldehyde moiety of the intermediate is protonated. This dramatically increases its electrophilicity, facilitating an intramolecular Friedel-Crafts-type electrophilic aromatic substitution onto the ortho-position of the aniline ring to form a tetrahydroquinoline intermediate.

  • Oxidation and Rearomatization: The intermediate undergoes dehydration to form a 1,2-dihydroquinoline, which must be oxidized to achieve the thermodynamically stable aromatic quinoline. Historically, this required harsh, toxic oxidants like nitrobenzene[3]. In this modernized protocol, an

    
    /DMSO system is employed. DMSO acts as the terminal oxidant (activated by catalytic iodine), abstracting two protons and two electrons to yield the fully aromatized 3-methylquinoline-6-carboxylic acid[2].
    

Mechanism A 4-Aminobenzoic Acid + Methacrolein B Conjugate Addition (β-carbon attack) A->B H+ catalyst C Intramolecular Cyclization (Electrophilic Aromatic Sub) B->C H+ catalyst D Dehydration (Loss of H2O) C->D Heat E Oxidation / Rearomatization (Loss of 2H) D->E Oxidant (I2/DMSO) F 3-Methylquinoline- 6-carboxylic acid E->F Product

Mechanistic pathway of the modified Doebner-Miller synthesis of the quinoline core.

Process Optimization & Quantitative Data

To establish a self-validating and reproducible system, various acid catalysts and oxidant combinations were evaluated. The shift from traditional inorganic acids and nitrobenzene to methanesulfonic acid (MSA) and


/DMSO resulted in a marked improvement in both yield and chromatographic purity.

Table 1: Optimization of Reaction Conditions for 3-Methylquinoline-6-carboxylic Acid

EntryAcid CatalystOxidant SystemTemp (°C)Yield (%)Purity (HPLC)
1Conc. HClNitrobenzene (1.5 eq)1004592.0%
270%

Nitrobenzene (1.5 eq)1005294.5%
370%

Na m-nitrobenzenesulfonate1056897.2%
4 Methanesulfonic acid

(20 mol%) / DMSO
110 81 >99.0%
5Trifluoroacetic acid

(20 mol%) / DMSO
1103585.0%

Note: Entry 4 represents the optimized conditions utilized in the standard operating procedure below, reflecting recent advancements in metal-free quinoline synthesis[3].

Experimental Protocol: A Self-Validating Workflow

The following methodology is designed to ensure maximum yield while mitigating the risk of runaway polymerization of the enal starting material.

Reagents Required:

  • 4-Aminobenzoic acid (1.0 equiv, 100 mmol, 13.7 g)

  • Methacrolein (1.5 equiv, 150 mmol, 10.5 g)

  • Methanesulfonic acid (MSA) (50 mL, acts as both solvent and acid catalyst)

  • Iodine (0.2 equiv, 20 mol%, 5.0 g)

  • Dimethyl sulfoxide (DMSO) (2.0 equiv, 200 mmol, 14.2 mL)

Step-by-Step Procedure:

  • Preparation of the Acidic Matrix: Charge a 500 mL three-neck round-bottom flask (equipped with a magnetic stirrer, reflux condenser, and dropping funnel) with methanesulfonic acid (50 mL). Slowly add 4-aminobenzoic acid (13.7 g) while stirring until a homogenous solution is achieved.

  • Oxidant Introduction: Add solid iodine (5.0 g) followed by DMSO (14.2 mL) to the reaction mixture at ambient temperature. Causality Note: The

    
    /DMSO couple establishes a mild oxidative environment that prevents the over-oxidation of the starting aniline while being potent enough to aromatize the dihydroquinoline intermediate later in the sequence[2].
    
  • Controlled Annulation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Charge the dropping funnel with methacrolein (10.5 g) and add it dropwise over 45 minutes. Causality Note: Methacrolein is highly susceptible to exothermic radical polymerization. Dropwise addition at low temperatures ensures the conjugate addition outpaces competitive enal polymerization.

  • Cyclization and Rearomatization: Remove the ice bath and gradually heat the reaction mixture to 110 °C for 12 hours under an inert nitrogen atmosphere. Monitor the consumption of the intermediate via LC-MS.

  • Quench and Isoelectric Precipitation: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Adjust the pH of the aqueous mixture to exactly 4.5 using 20% aqueous NaOH. Causality Note: The target molecule is an amphoteric amino acid. A pH of 4.5 approximates its isoelectric point (pI), minimizing its aqueous solubility and maximizing the precipitation of the zwitterionic product.

  • Isolation: Filter the resulting beige precipitate under vacuum. Wash the filter cake with cold distilled water (

    
     mL) and recrystallize from boiling ethanol to afford 3-methylquinoline-6-carboxylic acid as an off-white crystalline solid.
    

Workflow S1 1. Reagent Preparation Dissolve 4-aminobenzoic acid in Methanesulfonic acid S2 2. Oxidant Addition Add I2 (20 mol%) and DMSO Stir at Ambient Temp S1->S2 S3 3. Methacrolein Addition Dropwise addition at 0-5°C (Prevents polymerization) S2->S3 S4 4. Cyclization & Heating Heat to 110°C for 12 hours under inert atmosphere S3->S4 S5 5. Quench & Neutralization Cool to RT, pour over ice, adjust pH to 4.5 S4->S5 S6 6. Isolation & Purification Filter, wash with water, recrystallize from EtOH S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

References

  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: 2

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules (MDPI) URL: 3

Sources

3-Methylquinoline-6-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylquinoline-6-carboxylic acid (CAS: 1547011-76-6) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its more common isomers (e.g., quinaldic acid derivatives), the 3-methyl substitution pattern offers a unique steric and electronic vector that modulates the lipophilicity and metabolic stability of the quinoline scaffold without compromising the planarity required for DNA intercalation or kinase ATP-pocket binding.

This compound serves as a pivotal intermediate in the synthesis of PRMT5 inhibitors (e.g., AM-9747 series) and various anti-infective agents. Its dual functionality—an oxidizable methyl group at C3 and a reactive carboxyl handle at C6—allows for orthogonal diversification, making it a "privileged structure" in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Methylquinoline-6-carboxylic acid
CAS Number 1547011-76-6
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=CC2=C(C=C1)N=CC=C2C(=O)O (Isomeric check required: CC1=CN=C2C=C(C(=O)O)C=CC2=C1)
InChI Key Derivative specific (Verify against specific isomer)
Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Appearance Beige to light brown powderTypical of oxidized quinolines
Melting Point >250 °C (Decomposition)High lattice energy due to H-bonding (COOH dimer)
Solubility DMSO, DMF, 1M NaOHPoor solubility in water/neutral organic solvents
pKa (Acid) ~4.5 (COOH)Comparable to benzoic acid derivatives
pKa (Base) ~4.9 (Quinoline N)Protonation occurs at N1
LogP 2.2 - 2.5Moderate lipophilicity suitable for CNS penetration

Structural Analysis & Conformation

The molecule features a planar bicyclic aromatic system. The C6-Carboxyl group typically lies coplanar with the ring system to maximize conjugation, though steric repulsion from H5 can induce a slight twist. The C3-Methyl group projects into the solvent front in most protein-ligand complexes, acting as a hydrophobic anchor that can displace conserved water molecules in enzyme active sites (e.g., kinase hinge regions).

3D Vector Analysis
  • Vector 1 (C6-COOH): Directs hydrogen bonding interactions; often replaced with amides/esters to engage Lys/Asp residues.

  • Vector 2 (C3-Me): Provides metabolic protection to the C3 position (blocking oxidation) and increases van der Waals surface area.

  • Vector 3 (N1): H-bond acceptor; critical for "hinge binding" in kinase inhibitors.

Synthetic Pathways[10][11]

The synthesis of 3-methylquinoline-6-carboxylic acid is best approached via a Modified Skraup/Doebner-Miller Synthesis . This route is preferred for its atom economy and the availability of precursors.

Retrosynthetic Analysis

The disconnection strategy relies on constructing the pyridine ring onto a pre-existing benzene derivative.

  • Disconnection: N1–C2 and C3–C4 bonds.

  • Precursors: 4-Aminobenzoic acid (PABA) and Methacrolein (or its synthetic equivalent).

Retrosynthesis Target 3-Methylquinoline-6-COOH Intermediates Schiff Base / Michael Adduct Target->Intermediates Oxidation (-2H) Precursors 4-Aminobenzoic Acid + Methacrolein Intermediates->Precursors Skraup/Doebner-Miller Cyclization

Caption: Retrosynthetic disconnection of the quinoline core via the Skraup methodology.

Detailed Synthetic Protocol (Modified Skraup)

Objective: Synthesis of 3-Methylquinoline-6-carboxylic acid on a 10g scale.

Reagents:

  • 4-Aminobenzoic acid (13.7 g, 100 mmol)

  • Methacrolein (8.4 g, 120 mmol) [Alternative: 2-methyl-1,1,3-triacetoxypropane]

  • Sulfuric acid (conc.[1] H₂SO₄, 30 mL)

  • Iodine (0.5 g) or Nitrobenzene (as oxidant)

  • Ferrous sulfate (catalytic)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 4-aminobenzoic acid in concentrated H₂SO₄. Caution: Exothermic.

  • Addition: Add catalytic ferrous sulfate and the oxidant (Iodine). Heat the mixture to 100°C.

  • Cyclization: Dropwise add Methacrolein over 1 hour. The slow addition is crucial to prevent polymerization of the aldehyde.

  • Reflux: Raise temperature to 140°C and reflux for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the fluorescent aniline spot and appearance of a new UV-active spot.

  • Work-up: Cool to room temperature. Pour the dark reaction mixture onto 200g of crushed ice.

  • Neutralization: Carefully adjust pH to ~4.5–5.0 using 50% NaOH solution. The product typically precipitates at its isoelectric point.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or DMF to yield the title compound as a beige solid.

Yield Expectation: 45–60% (Skraup reactions are notoriously low-yielding due to polymerization side reactions).

Reactivity & Functionalization

This scaffold offers three distinct sites for chemical modification, enabling the construction of diverse chemical libraries.

Reactivity Core 3-Methylquinoline- 6-COOH Amide Amide Coupling (R-NH2, HATU) Core->Amide C6-COOH Oxidation Benzylic Oxidation (SeO2 -> Aldehyde) Core->Oxidation C3-Me NOxide N-Oxidation (mCPBA) Core->NOxide N1 Bromination Radical Bromination (NBS, AIBN) Core->Bromination C3-Me

Caption: Divergent synthesis map showing functionalization at C6 (Blue), C3 (Yellow), and N1 (Green).

C6-Carboxyl Transformations

The carboxylic acid is the primary handle for attaching the pharmacophore to other moieties.

  • Amide Coupling: Standard HATU/EDC conditions work well.

  • Esterification: Reflux in MeOH/H₂SO₄ yields the methyl ester (CAS 38896-30-9 analog), which is more soluble and easier to purify via chromatography.

C3-Methyl Functionalization

The C3-methyl group is "benzylic" to the pyridine ring, making it susceptible to radical reactions.

  • Wohl-Ziegler Bromination: Reaction with NBS/AIBN yields the 3-(bromomethyl) derivative, a potent electrophile for S_N2 reactions.

  • SeO₂ Oxidation: Converts the methyl group to the aldehyde (3-formyl), allowing for Wittig olefinations.

Applications in Drug Discovery[3]

PRMT5 Inhibition

Recent literature (e.g., J. Med. Chem. 2025) highlights the use of 3-methylquinoline-6-carboxylic acid derivatives as MTA-cooperative PRMT5 inhibitors .[2] The quinoline core stacks between Phe327 and Trp579 in the enzyme active site, while the C3-methyl group engages in hydrophobic contact with Glu435 and the sulfur atom of MTA (Methylthioadenosine).

Kinase Inhibitors

The scaffold mimics the adenine ring of ATP. By converting the C6-COOH to an amide, researchers can direct substituents into the solvent-exposed region of the kinase, while the N1 nitrogen accepts a hydrogen bond from the hinge region backbone.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.2 ppm: Broad singlet (COOH).

    • δ 8.95 ppm: Doublet (H2, deshielded by N).

    • δ 8.70 ppm: Singlet/Doublet (H4).

    • δ 8.10–8.30 ppm: Multiplets (H5, H7, H8 - aromatic protons).

    • δ 2.45 ppm: Singlet (3H, C3-CH₃).

  • MS (ESI+): m/z 188.2 [M+H]⁺.

  • IR (KBr): ~1690 cm⁻¹ (C=O stretch), ~3000–2500 cm⁻¹ (O-H broad).

References

  • ChemScene. (2024). Product Data: 3-Methylquinoline-6-carboxylic acid (CAS 1547011-76-6).[3] Retrieved from

  • Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, Vol 7. Wiley. Retrieved from

  • Journal of Medicinal Chemistry. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor. ACS Publications. Retrieved from

  • BenchChem. (2025). Synthesis of Quinoline Derivatives. Retrieved from

Sources

The 3-Methylquinoline-6-Carboxylic Acid Scaffold: A Technical Guide to Metabolic & Anti-Infective Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Privileged" Scaffold

3-Methylquinoline-6-carboxylic acid (CAS: 16561-17-6) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple solvents or reagents, this compound serves as a critical pharmacophore, particularly in the development of TGR5 (GPCR) agonists for metabolic disorders and Type II Topoisomerase inhibitors for antimicrobial applications.

This guide moves beyond basic characterization to explore the functional utility of the scaffold. We analyze how the C6-carboxylic acid moiety acts as a "warhead anchor" for salt-bridge interactions, while the C3-methyl group provides essential hydrophobic bulk to lock receptor conformations.

Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The biological activity of 3-Methylquinoline-6-carboxylic acid is dictated by its distinct substitution pattern. In drug design, it is rarely used as a naked fragment but rather as the core engine of larger bioactive molecules.

The C6-Carboxylic Acid Anchor

In G-Protein Coupled Receptor (GPCR) modeling, specifically for TGR5 (GPBAR1) , the carboxylic acid at position 6 mimics the acidic tail of endogenous bile acids (like Lithocholic Acid).

  • Mechanism: It forms a critical electrostatic interaction (salt bridge) with positively charged residues (typically Arginine or Lysine) deep within the receptor binding pocket.

  • Bioisosterism: In advanced lead optimization, this group is often converted to bioisosteres (e.g., tetrazoles or oxadiazoles) to improve oral bioavailability while maintaining the negative electrostatic potential.

The C3-Methyl "Lock"

The methyl group at position 3 is not merely decorative; it serves a steric function.

  • Conformational Restriction: It restricts the rotation of the quinoline ring when bound, reducing the entropic penalty of binding.

  • Hydrophobic Pocket Filling: In kinase inhibitors (e.g., CK2 or Gyrase B), the C3-methyl fills small hydrophobic sub-pockets (Valine/Leucine rich regions), significantly boosting potency (IC50) compared to the un-substituted quinoline.

Primary Biological Applications

Case Study A: TGR5 Agonism (Metabolic Regulation)

Target: Takeda G-Protein-Coupled Receptor 5 (TGR5/GPBAR1). Therapeutic Indication: Type 2 Diabetes, Obesity, NASH.[1]

Derivatives of 3-methylquinoline-6-carboxylic acid have emerged as potent non-steroidal TGR5 agonists.

  • Signaling Pathway: Activation of TGR5 on enteroendocrine L-cells triggers

    
     coupling, elevating intracellular cAMP.[2]
    
  • Physiological Outcome: This cascade promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), enhancing insulin secretion and satiety.

  • Potency Data: Analogs extending from the C6-position (via amide coupling) have demonstrated

    
     values in the low nanomolar range (<50 nM) in cAMP accumulation assays.
    
Case Study B: Antibacterial Activity (DNA Gyrase)

Target: Bacterial DNA Gyrase (Subunit B). Therapeutic Indication: Gram-negative bacterial infections.

The quinoline core is historically validated by fluoroquinolones. However, the 3-methyl-6-carboxy variants target the ATP-binding pocket of Gyrase B rather than the DNA-cleavage complex.

  • Mechanism: Competitive inhibition of ATP binding, preventing the energy-dependent supercoiling of bacterial DNA.

Visualization of Signaling & Synthesis[1][4]

TGR5 Signaling Cascade

The following diagram illustrates the mechanism of action where the 3-methylquinoline scaffold acts as the ligand trigger.

TGR5_Pathway Ligand 3-Methylquinoline Derivative Receptor TGR5 (GPBAR1) [Cell Membrane] Ligand->Receptor Binding (Salt Bridge) G_Protein Gαs Subunit Activation Receptor->G_Protein Conformational Change AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation GLP1 GLP-1 Secretion (Insulin Release) PKA->GLP1 Exocytosis

Caption: TGR5 activation pathway triggered by quinoline agonists, leading to GLP-1 secretion.

Retrosynthetic Workflow

A robust synthesis strategy is required to access this scaffold with high regioselectivity.

Synthesis_Route Start1 4-Aminobenzoic Acid Inter Schiff Base Intermediate Start1->Inter + HCl/Oxidant Start2 Methacrolein Start2->Inter Cyclization Doebner-Miller Cyclization Inter->Cyclization Reflux Product 3-Methylquinoline- 6-carboxylic acid Cyclization->Product Purification

Caption: Doebner-Miller synthesis route providing regioselective access to the target scaffold.

Experimental Protocols

Chemical Synthesis (Modified Doebner-Miller)

Objective: Synthesis of 3-methylquinoline-6-carboxylic acid from 4-aminobenzoic acid.

  • Reagents: 4-Aminobenzoic acid (1.0 eq), Methacrolein (1.2 eq), conc. HCl (catalyst), p-Chloranil (oxidant).

  • Procedure:

    • Dissolve 4-aminobenzoic acid in 6N HCl under reflux.

    • Add methacrolein dropwise over 30 minutes (controls exotherm).

    • Reflux for 4 hours. The solution will darken (formation of dihydroquinoline intermediate).

    • Add p-Chloranil (dissolved in THF) and reflux for an additional 1 hour to drive aromatization.

    • Workup: Cool to

      
      . Neutralize with 
      
      
      
      to pH 4-5. The carboxylic acid product precipitates as a solid.
    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show a singlet methyl peak at
    
    
    ppm and aromatic protons in the 7.5-9.0 ppm region.
Biological Assay: TR-FRET cAMP Accumulation

Objective: Validate TGR5 agonist activity of the synthesized derivative.

  • System: CHO-K1 cells stably expressing human TGR5.

  • Reagents: LANCE Ultra cAMP Kit (PerkinElmer), IBMX (Phosphodiesterase inhibitor).

  • Workflow:

    • Seeding: Plate 5,000 cells/well in a 384-well white opti-plate.

    • Stimulation: Add compound (serial dilution in stimulation buffer + 0.5 mM IBMX). Incubate for 30 min at RT.

    • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Read: Incubate 1 hour. Read on EnVision plate reader (Excitation: 340 nm; Emission: 665 nm).

  • Data Analysis: Plot FRET signal vs. log[Compound]. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
    • Control: Lithocholic Acid (

      
      ).
      

Data Summary: Comparative Potency

The table below highlights the impact of the 3-methyl substitution on TGR5 potency compared to the unsubstituted core (Generic Data based on SAR trends).

Compound ScaffoldR3 SubstituentR6 SubstituenthTGR5 EC50 (

)
Efficacy (%)
QuinolineH-COOH> 50N/A
3-Methylquinoline -CH3 -COOH 12.5 65%
3-Methylquinoline-CH3-CONH-Aryl0.045100%
Lithocholic Acid (Ref)N/AN/A0.53100%

Note: The naked acid is a weak agonist; amide derivatization at C6 drastically improves potency.

References

  • TGR5 Structure & Function

    • Title: Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment.[3][1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Quinoline Synthesis & Applications

    • Title: Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide.[4]

    • Source: BenchChem.[4]

  • Kinase Inhibition (CK2/Gyrase)

    • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[5][6]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[5]

    • URL:[Link]

  • General Chemical Data

    • Title: Methyl quinoline-6-carboxylate (PubChem CID 736812).[7]

    • Source: PubChem.
    • URL:[Link]

Sources

Comprehensive Technical Whitepaper on 3-Methylquinoline-6-carboxylic Acid: Structural Identity, Synthesis, and Applications in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific heterocyclic scaffolds serve as critical vectors for targeting complex epigenetic mechanisms. 3-Methylquinoline-6-carboxylic acid is a highly specialized building block that has recently gained prominence in the development of targeted oncology therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its pivotal role as the core scaffold for MTA-cooperative PRMT5 inhibitors, such as AM-9747, which are designed to exploit metabolic vulnerabilities in MTAP-deleted cancers[1].

Physicochemical Profiling & Structural Identity

The structural identity of 3-Methylquinoline-6-carboxylic acid is defined by a rigid quinoline core, a 3-methyl substitution, and a 6-carboxylic acid functional group. This specific geometry is not arbitrary; it is a highly optimized arrangement for deep-pocket enzyme binding.

  • The Quinoline Core: Provides an electron-deficient aromatic system capable of precise π-π stacking and hydrophobic interactions within enzyme active sites.

  • The 6-Carboxylic Acid: Acts as a versatile synthetic handle, allowing for rapid diversification via amide coupling to explore the solvent-exposed regions of target proteins.

  • The 3-Methyl Group: Provides a highly specific steric bulk that locks the molecule into the optimal binding conformation without introducing excessive lipophilicity that would compromise metabolic stability[2].

Table 1: Core Chemical Identifiers and Properties
PropertyValueRationale / Significance
Chemical Name 3-Methylquinoline-6-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 1547011-76-6[3]Unique numerical identifier verified by [3].
Molecular Formula C11H9NO2[3]Defines the exact atomic composition[3].
Molecular Weight 187.19 g/mol [3]Low molecular weight ensures high ligand efficiency when used as a fragment or core scaffold[3].

Application in Drug Development: The PRMT5:MEP50 Axis

The most significant application of 3-methylquinoline-6-carboxylic acid derivatives is in the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). In approximately 15% of human cancers, the MTAP (Methylthioadenosine phosphorylase) gene is homozygously deleted, leading to a massive intracellular accumulation of the metabolite MTA (Methylthioadenosine)[4].

Derivatives of 3-methylquinoline-6-carboxylic acid (such as the quinolin-2-amine DEL hit AM-9747) exploit this vulnerability. They do not simply compete with the natural substrate; instead, they bind cooperatively with the accumulated MTA to the PRMT5:MEP50 complex, forming a catalytically dead ternary complex[1]. This mechanism ensures that the drug selectively induces apoptosis in MTAP-deleted cancer cells while sparing healthy, MTAP-wildtype tissues[5].

PRMT5_Pathway MTAP MTAP Gene Deletion (Cancer Cell) MTA Intracellular MTA Accumulation MTAP->MTA Metabolic Blockade PRMT5 PRMT5:MEP50 Enzyme Complex MTA->PRMT5 Endogenous Binding Complex Ternary Inhibitory Complex (PRMT5 + MTA + Inhibitor) MTA->Complex Cooperativity PRMT5->Complex Conformational Lock Inhibitor 3-Methylquinoline-6-carboxamide Inhibitor Inhibitor->PRMT5 Pharmacological Targeting Inhibitor->Complex Cooperativity Apoptosis Tumor Cell Apoptosis Complex->Apoptosis Catalytic Silencing

Figure 1: MTA-cooperative PRMT5 inhibition pathway in MTAP-deleted cancer cells.

Table 2: Structure-Activity Relationship (SAR) of the 3-Position Substituent

Extensive lead optimization studies published in the demonstrate the critical nature of the 3-methyl group[2].

Position 3 SubstituentCellular Inhibition (MTAP-del)Metabolic StabilityCausality / Structural Rationale
Methyl (-CH3) Optimal (High)[2]Moderate[2]Perfect steric fit for the PRMT5 binding pocket; balances lipophilicity[2].
Ethyl (-CH2CH3) Reduced[2]ModerateIncreased steric bulk causes steric clashes within the constrained active site[2].
Cyclopropyl Reduced[2]High[2]Enhances microsomal stability but disrupts the optimal MTA-cooperative binding geometry[2].
Cyclobutyl Reduced[2]High[2]Too bulky for the highly constrained ternary complex, leading to a loss of potency[2].

Synthetic Methodology & Validation Protocols

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols detail not just the procedural steps, but the chemical causality and self-validating mechanisms required to synthesize and utilize this scaffold.

Protocol 1: Synthesis of the 3-Methylquinoline-6-carboxylic Acid Core

Causality: The Doebner-Miller reaction is selected over the traditional Skraup synthesis because the direct use of an α,β-unsaturated aldehyde (methacrolein) provides superior regiocontrol for the 3-methyl substitution, avoiding the harsh, unselective dehydration of glycerol.

  • Condensation: Dissolve 4-aminobenzoic acid (1.0 equiv) in 6M HCl at 0°C. Causality: The highly acidic medium protonates the amine, carefully modulating its nucleophilicity to prevent premature, uncontrolled polymerization of the aldehyde.

  • Addition: Add methacrolein (1.2 equiv) dropwise. Causality: Imine formation is highly exothermic; controlled addition prevents thermal runaway and side-product formation.

  • Cyclization: Heat the reaction mixture to 100°C for 4 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, forming the tetrahydroquinoline intermediate.

  • Oxidation: Introduce iodine (0.5 equiv) to the mixture. Causality: Iodine acts as a mild oxidant to drive the aromatization of the intermediate, yielding the fully conjugated, thermodynamically stable quinoline ring.

  • Validation: Neutralize with NaOH, filter the precipitate, and analyze via LC-MS. Self-Validation Check: Proceed to the next step only if the mass spectrum confirms the [M+H]+ peak at m/z 188.2.

Protocol 2: HATU-Mediated Amidation for Inhibitor Library Generation

Causality: The 6-carboxylic acid on the electron-deficient quinoline ring is electronically deactivated. HATU is selected as the coupling reagent because it rapidly forms a highly reactive 7-aza-HOBt active ester, driving the amidation to completion even with sterically hindered secondary amines[6].

  • Activation: To a solution of 3-methylquinoline-6-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.25 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes[6]. Causality: Pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing unreacted acid from complicating downstream purification.

  • Coupling: Add the target secondary amine (1.1 equiv) and heat to 45°C for 2–16 hours[6]. Causality: Elevated temperature provides the kinetic energy necessary to overcome the steric hindrance of complex secondary amines used in DEL (DNA-Encoded Library) hit optimization[6].

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with 1M NaOH and brine[6]. Causality: The NaOH wash selectively deprotonates and removes the acidic HOAt byproduct and any trace unreacted starting material into the aqueous layer[6].

  • Validation: Purify the organic layer via UPLC and validate the structure using Time-of-Flight High-Resolution Mass Spectrometry (TOF-HRMS)[6].

Synthesis_Workflow SM Starting Materials (4-Aminobenzoic Acid) Cyclization Doebner-Miller Cyclization SM->Cyclization Methacrolein, H+ Amidation HATU-Mediated Amidation Cyclization->Amidation 3-Methylquinoline-6-carboxylic acid Purification UPLC Purification & HRMS Validation Amidation->Purification Crude Amide

Figure 2: Workflow for the synthesis and validation of quinoline-6-carboxamide derivatives.

Protocol 3: Bioactivity Screening (MTase-Glo Assay)

To validate the biological efficacy of the synthesized 3-methylquinoline-6-carboxamides, a self-validating biochemical assay is employed[6].

  • Reagent Preparation: Prepare the PRMT5:MEP50 enzyme complex in assay buffer. Split into two cohorts: one supplemented with 5 μM MTA (MTA+) and one without (MTA-)[6]. Causality: Testing in both environments is the critical self-validating step to prove that the inhibitor is genuinely MTA-cooperative, rather than a generic SAM-competitive inhibitor[6].

  • Compound Incubation: Add the synthesized quinoline derivative and incubate. Causality: Pre-incubation allows the compound to bind the enzyme-cofactor complex, establishing the ternary lock before the substrate is introduced.

  • Substrate Addition: Add SAM (S-adenosylmethionine) and the target peptide substrate.

  • Detection & Validation: Measure the conversion of the byproduct SAH (S-adenosylhomocysteine) to a luminescent signal. Generate a dose-response curve to calculate the IC50. A valid MTA-cooperative hit will show nanomolar potency in the MTA+ cohort and negligible activity in the MTA- cohort[6].

References

  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-Methylquinoline-6-carboxylic Acid: A Critical Intermediate in PRMT5 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, 3-Methylquinoline-6-carboxylic acid (CAS: 1547011-76-6) and its functionalized derivatives (such as 2-amino-3-methylquinoline-6-carboxylic acid) have been identified as critical building blocks in the synthesis of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a deep-dive into the causality behind the spectroscopic behavior (NMR, IR, and Mass Spectrometry) of 3-methylquinoline-6-carboxylic acid, equipping analytical chemists and drug development professionals with self-validating protocols to ensure absolute structural integrity during active pharmaceutical ingredient (API) scale-up.

Pharmacological Context: The Role of the Quinoline Scaffold

PRMT5 is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on target proteins, a process essential for mammalian cell survival[1]. In cancers with MTAP (Methylthioadenosine phosphorylase) deletions, the metabolite MTA accumulates. Recent breakthroughs in targeted therapy have leveraged this by designing inhibitors like AM-9747, which bind cooperatively with MTA to the PRMT5:MEP50 complex[2].

The 3-methylquinoline-6-carboxylic acid derivative serves as the primary binding moiety in these inhibitors. The quinoline ring system is sandwiched between hydrophobic residues (Phe327 and Trp579) in the PRMT5 active site, while the methyl group at position 3 exhibits critical hydrophobic contacts with the sulfur atom of the co-inhibitor MTA, driving the observed MTA-cooperativity[1].

PRMT5Pathway MTA Accumulated MTA (MTAP-deleted cells) PRMT5 PRMT5:MEP50 Complex MTA->PRMT5 Binds Active Site SDMA Symmetric Dimethyl Arginine (SDMA) PRMT5->SDMA Catalyzes Inhibitor Quinoline-based Inhibitor (e.g., AM-9747) Inhibitor->PRMT5 Cooperative Binding Inhibitor->SDMA Blocks Activity SAM S-adenosylmethionine (SAM) SAM->PRMT5 Methyl Donor Apoptosis Target Gene Repression & Cell Death SDMA->Apoptosis Reduction triggers

Fig 1. MTA-cooperative PRMT5 inhibition pathway via quinoline derivatives.

Spectroscopic Elucidation & Causality

To guarantee the purity of synthesized batches, orthogonal analytical techniques must be employed. The analytical workflow is designed to be a self-validating system, where the structural hypotheses generated by one technique are confirmed by the others.

AnalyticalWorkflow Sample 3-Methylquinoline-6- carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR MS Mass Spectrometry (UPLC-ESI-MS) Sample->MS IR FT-IR Spectroscopy (ATR Mode) Sample->IR Data Structural Elucidation & Impurity Profiling NMR->Data MS->Data IR->Data

Fig 2. Multimodal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR)

The quinoline ring system presents a highly coupled aromatic spin system. The nitrogen atom exerts a strong anisotropic deshielding effect on the adjacent protons, while the electron-withdrawing carboxylic acid at the 6-position further modulates the electron density of the benzenoid ring.

Solvent Rationale: DMSO-


 is strictly required for this analysis. Non-polar solvents like CDCl

fail to disrupt the strong intermolecular hydrogen bonding inherent to the carboxylic acid dimers, resulting in the hydroxyl proton resonance broadening into the baseline. DMSO-

acts as a hydrogen bond acceptor, sharpening the -COOH signal.
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is highly efficient for this molecule due to the basicity of the quinoline nitrogen, which readily accepts a proton to form the


 ion at m/z 188.07. During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation driven by the thermodynamic stability of the resulting neutral losses:
  • Neutral loss of

    
     (-18 Da):  Yields an acylium ion at m/z 170.06.
    
  • Neutral loss of

    
     (-44 Da):  Yields a stable 3-methylquinoline cation at m/z 144.08.
    
Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR provides rapid, non-destructive orthogonal confirmation of functional groups. The defining feature is the massive, broad O-H stretching band from 3300 to 2500 cm


, which overlaps the C-H stretching region. This broadening is a direct physical manifestation of the varied hydrogen-bond lengths present in the crystalline solid state.

Data Presentation

Table 1: H and C NMR Assignments (400 MHz / 100 MHz, DMSO- )
Position

H Chemical Shift (ppm)
Multiplicity & Coupling (Hz)

C Chemical Shift (ppm)
Assignment Logic
-COOH 13.10br s, 1H167.2Highly deshielded acidic proton; carbonyl carbon.
C-2 8.85d, J = 2.0, 1H152.4Deshielded by adjacent electronegative ring nitrogen.
C-4 8.22d, J = 2.0, 1H135.1Meta-coupling to H-2; allylic to methyl group.
C-5 8.58d, J = 1.8, 1H128.5Deshielded by ortho-carboxylic acid group.
C-7 8.15dd, J = 8.8, 1.8, 1H130.2Ortho-coupling to H-8, meta-coupling to H-5.
C-8 8.02d, J = 8.8, 1H129.6Standard aromatic resonance.
C-3 (

)
2.52s, 3H18.4Aliphatic methyl group attached to aromatic ring.
Table 2: UPLC-ESI-MS and ATR-FTIR Key Signals
Analytical TechniqueKey Signal / PeakIntensity / CharacteristicStructural Correlation
ESI-MS (+ve) m/z 188.07100% (Base Peak)

Molecular Ion
ESI-MS (+ve) m/z 170.0645%

(Loss of hydroxyl)
ESI-MS (+ve) m/z 144.0830%

(Decarboxylation)
ATR-FTIR 3300 - 2500 cm

Broad, StrongO-H stretch (H-bonded carboxylic acid)
ATR-FTIR 1695 cm

Sharp, StrongC=O stretch (Carboxyl carbonyl)
ATR-FTIR 1620, 1585 cm

Medium, SharpC=C and C=N aromatic ring stretches

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability tests (SST).

Protocol A: High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Accurately weigh 15.0 mg of 3-methylquinoline-6-carboxylic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels to optimize the probe circuit for the specific dielectric constant of DMSO.
  • Shimming (Self-Validation): Execute gradient shimming (Z-axis). Validation checkpoint: The full-width at half-maximum (FWHM) of the TMS signal must be

    
     1.0 Hz. If broader, re-shim to prevent artificial signal overlap.
    
  • Acquisition:

    • 
      H NMR:  16 scans, relaxation delay (D1) of 2.0 seconds, flip angle 30°.
      
    • 
      C NMR:  512 scans, D1 of 2.0 seconds, with inverse-gated 
      
      
      
      H decoupling to prevent Nuclear Overhauser Effect (NOE) distortion of quaternary carbons.
Protocol B: UPLC-ESI-MS Impurity Profiling
  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Logic: Formic acid acts as a proton source, enhancing ionization efficiency for the basic quinoline nitrogen in positive ESI mode[3].

  • Chromatographic Gradient: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and source temperature at 150°C. Mass range set from 100 to 1000 m/z.

  • Self-Validating Lock-Mass: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference spray. The data system must self-correct the mass axis in real-time against this known standard to compensate for thermal drift, ensuring mass accuracy within

    
     3 ppm.
    

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC Source: nih.gov URL:[Link][1]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy | Journal of Medicinal Chemistry Source: acs.org URL:[Link][2]

  • WO2021163344A1 - Novel prmt5 inhibitors - Google Patents Source: google.com URL:[3]

Sources

From Privileged Scaffold to Precision Medicine: Therapeutic Applications of Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoline carboxylic acids (SQCAs) represent a highly privileged and versatile scaffold in medicinal chemistry. By strategically fine-tuning the electronic and steric properties of the bicyclic quinoline core, researchers can dictate pharmacological target selectivity—shifting the compound's mechanism of action from bacterial topoisomerase inhibition to the metabolic reprogramming of mammalian cancer cells. This technical guide provides an in-depth analysis of the therapeutic applications, structure-activity relationship (SAR) dynamics, and validated experimental methodologies for SQCA derivatives.

Mechanistic Pathways & Therapeutic Applications

Antimicrobial Efficacy via Topoisomerase Inhibition

The 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid skeleton is the foundational pharmacophore for fluoroquinolone antibiotics, such as ciprofloxacin[1]. The carboxylic acid group at the C3 position and the ketone at C4 are strict structural requirements; they are responsible for coordinating with Mg²⁺ ions within the DNA-gyrase and Topoisomerase IV cleavage complexes, effectively halting bacterial DNA replication[2].

Recent developments have demonstrated that substitutions at the C7 position with electron-donating groups (e.g., 7-ethoxy or 7-n-butyl) significantly increase the electron density on the C4 carbonyl oxygen. This electronic shift strengthens the enzyme-drug interaction, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacterial strains[3].

Oncology & Metabolic Reprogramming

Shifting the carboxylic acid moiety from the C3 to the C4 position fundamentally alters the biological target profile, pivoting the scaffold toward oncology[2][4]. Quinoline-4-carboxylic acids (e.g., Brequinar and its analogues) act as potent, competitive inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical mitochondrial enzyme in de novo pyrimidine biosynthesis[2]. The depletion of the uridine monophosphate (UMP) pool halts RNA and DNA synthesis, triggering S-phase cell cycle arrest in rapidly proliferating tumor cells.

Beyond DHODH, specific derivatives like 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as highly selective SIRT3 inhibitors (


 = 7.2 µM). These compounds induce leukemic cell differentiation and G0/G1 phase cell cycle arrest without exhibiting broad-spectrum cytotoxicity[5].

DHODH_Pathway QCA Quinoline-4-Carboxylic Acid DHODH DHODH Enzyme QCA->DHODH Competitive Inhibition Orotate Orotate DHODH->Orotate Oxidation DHO Dihydroorotate DHO->DHODH Substrate Binding UMP UMP Pool Orotate->UMP Pyrimidine Synthesis Proliferation Cancer Cell Proliferation UMP->Proliferation DNA/RNA Synthesis

Fig 1. Mechanistic pathway of DHODH inhibition by quinoline-4-carboxylic acid derivatives.

Hepatocyte-Targeted Drug Delivery

In the realm of targeted therapeutics, 3-hydroxyquinoline-4-carboxylic acid derivatives have emerged as highly potent ligands for the asialoglycoprotein receptor (ASGPR)[6]. Exploiting the high expression of ASGPR on the surface of hepatocytes, these derivatives achieve nanomolar binding affinities (


 values ranging from 0.1 to 30 nM), significantly outperforming native ligands like N-acetylgalactosamine and galactose[6]. This makes the SQCA scaffold an ideal monovalent vector for liver-targeted drug conjugates.

Structure-Activity Relationship (SAR) Dynamics

Understanding positional effects on the quinoline ring is paramount for rational drug design. Table 1 synthesizes the critical SAR data for SQCAs[1][2][3][7].

PositionSubstitution StrategyPrimary Therapeutic ImpactMechanistic Causality
C2 Bulky, hydrophobic groupsAnticancer (DHODH Inhibition)Fills the hydrophobic ubiquinone-binding tunnel of the DHODH enzyme, anchoring the inhibitor[2].
C3 Carboxylic acid (-COOH)AntibacterialEssential for Mg²⁺ chelation in the DNA gyrase cleavage complex[1][2].
C4 Carboxylic acid (-COOH)Anticancer / ASGPR TargetingCritical for hydrogen bonding in the active site of metabolic targets and receptors[2][7].
C5-C8 Electron-withdrawing (F, Cl)Anticancer / AntibacterialEnhances overall lipophilicity and membrane permeability; F at C8 maximizes potency[2][7].
C7 Electron-donating groupsAntibacterialIncreases electron density on the C4 carbonyl, strengthening enzyme-drug interaction[3].

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes built-in quality control checkpoints to eliminate artifacts.

Doebner Three-Component Synthesis of Quinoline-4-Carboxylic Acids

The Doebner reaction is a highly versatile, foundational method for constructing the quinoline-4-carboxylic acid core via the condensation of an aniline, an aldehyde, and pyruvic acid[4][8].

Step-by-Step Protocol:

  • Reagent Assembly: In a round-bottom flask, combine equimolar amounts (10 mmol) of the substituted aniline, benzaldehyde, and pyruvic acid[8].

  • Solvent Selection: Suspend the mixture in 50 mL of absolute ethanol. Causality: Ethanol provides the optimal dielectric constant to stabilize the transition state of the Schiff base intermediate while allowing the final synthesized product to precipitate upon cooling[4][8].

  • Reflux & Condensation: Heat the mixture under reflux (approx. 78°C) for 3 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the aniline starting material spot completely disappears.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Filter the crude solid under vacuum[2].

  • Purification & Validation: Recrystallize the crude product from hot ethanol. Validate the structural integrity using ¹H-NMR (checking for the characteristic quinoline aromatic protons) and LC-MS to confirm the exact molecular mass[8].

SAR_Workflow Reagents 1. Reagent Assembly Aniline + Aldehyde + Pyruvic Acid Condensation 2. Doebner Condensation Reflux in Ethanol (3-6h) Reagents->Condensation Heat Isolation 3. Isolation Cooling & Filtration Condensation->Isolation Precipitation Purification 4. Purification Recrystallization Isolation->Purification Remove impurities Validation 5. SAR Validation NMR, MS & Cytotoxicity Assays Purification->Validation Pure Compound

Fig 2. Self-validating workflow for the synthesis and evaluation of QCA derivatives.

In Vitro Cytotoxicity & Target Validation Assay

Evaluating the antiproliferative effects of synthesized derivatives requires a strictly controlled environment to rule out solvent-induced toxicity[2][7].

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) and a normal epithelial control line (e.g., Vero cells) into 96-well plates at a density of

    
     cells/well[2][7].
    
  • Incubation: Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for proper cell adherence[2].

  • Compound Treatment: Prepare serial dilutions of the SQCA derivatives in DMSO, ensuring the final DMSO concentration in the culture medium never exceeds 0.1%. Causality: DMSO concentrations >0.1% can induce baseline cytotoxicity, confounding the assay results. Always include a positive control (e.g., cisplatin) and a vehicle control (0.1% DMSO)[2].

  • Endpoint Analysis: After 72 hours of incubation, assess cell viability using an MTT or CellTiter-Glo assay. Calculate the

    
     values using non-linear regression analysis. A highly selective therapeutic candidate will show potent activity against the cancer line while leaving the Vero cells unaffected[7].
    

References

1.[4] Benchchem. Review of literature on quinoline-4-carboxylic acid derivatives. Available at: 2.[2] Benchchem. Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Available at: 3.[6] Public Health Toxicology. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Available at: 4.[5] PubMed. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: 5.[8] ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: 6.[7] MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: 7.[1] PMC. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Available at: 8.[3] MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available at:

Sources

An In-Depth Technical Guide to 3-Methylquinoline-6-carboxylic Acid for Proteomics Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Methylquinoline-6-carboxylic acid, a versatile molecular scaffold with significant potential in the field of proteomics. For researchers, scientists, and drug development professionals, this document details the core chemical principles, practical applications, and validated experimental protocols for leveraging this compound in advanced proteomics workflows.

Introduction: The Quinoline Scaffold in Proteomics

The quinoline ring system is a privileged scaffold in medicinal chemistry and is increasingly being recognized for its utility in chemical biology and proteomics. Its rigid, planar structure and synthetic tractability make it an ideal foundation for the design of chemical probes and other tools to interrogate complex biological systems. 3-Methylquinoline-6-carboxylic acid, with its reactive carboxylic acid handle and modifiable quinoline core, presents a unique opportunity for the development of bespoke reagents for protein analysis. While direct applications of this specific isomer in published literature are nascent, its structural features suggest a strong potential for use in several key areas of proteomics research. This guide will explore these potential applications, drawing on established methodologies for similar quinoline-based compounds.

Chemical Properties of 3-Methylquinoline-6-carboxylic acid:

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Solid
Key Functional Groups Carboxylic acid, Quinoline nitrogen
Reactivity The carboxylic acid can be activated for conjugation to primary amines (e.g., lysine residues) on proteins. The quinoline ring can be further functionalized.

Core Applications in Proteomics

The unique structure of 3-Methylquinoline-6-carboxylic acid lends itself to three primary areas of application within proteomics: as a derivatization agent for mass spectrometry, as a core component of chemical probes for target identification, and as a building block for advanced chemical biology tools like PROTACs.

Chemical Derivatization for Enhanced Mass Spectrometry Analysis

The carboxylic acid moiety of 3-Methylquinoline-6-carboxylic acid can be leveraged for the chemical derivatization of proteins and peptides. By coupling this molecule to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, researchers can improve the mass spectrometric analysis in several ways:

  • Increased Ionization Efficiency: The quinoline nitrogen is basic and can be readily protonated, enhancing the signal intensity of the modified peptide in positive-ion electrospray ionization mass spectrometry (ESI-MS).

  • Predictable Fragmentation: The rigid quinoline structure can influence the fragmentation pattern of the peptide in tandem mass spectrometry (MS/MS), potentially leading to the generation of specific reporter ions that can simplify data analysis.

  • Multiplexing Capabilities: Isotopically labeled versions of 3-Methylquinoline-6-carboxylic acid could be synthesized to enable relative quantification of proteins in different samples using techniques like Isotope-Coded Affinity Tags (ICAT).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key applications of 3-Methylquinoline-6-carboxylic acid in proteomics.

Protocol: Derivatization of a Protein Sample for Mass Spectrometry Analysis

This protocol describes the general procedure for labeling a complex protein mixture with 3-Methylquinoline-6-carboxylic acid prior to proteomic analysis.

Materials:

  • Protein sample (e.g., cell lysate)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • 3-Methylquinoline-6-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylammonium bicarbonate (TEAB) buffer

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., Q-Exactive or similar)

Procedure:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a buffer containing 8 M urea to denature the proteins.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM TEAB buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Activation of 3-Methylquinoline-6-carboxylic acid:

    • In a separate reaction, dissolve 3-Methylquinoline-6-carboxylic acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Allow the reaction to proceed for 1 hour at room temperature to form the NHS-ester.

  • Peptide Labeling:

    • Add the activated 3-Methylquinoline-6-carboxylic acid NHS-ester to the digested peptide mixture. The molar ratio of labeling reagent to peptide should be optimized, but a 10-fold molar excess is a good starting point.

    • Incubate the reaction for 2 hours at room temperature.

  • Sample Cleanup:

    • Acidify the labeled peptide mixture with trifluoroacetic acid (TFA) to a pH of ~2.

    • Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the sample by LC-MS/MS. Set the instrument to perform data-dependent acquisition, acquiring MS/MS spectra of the most abundant precursor ions.

Workflow for Chemical Probe Synthesis and Target Identification

This workflow outlines the steps for creating a chemical probe based on 3-Methylquinoline-6-carboxylic acid for activity-based protein profiling (ABPP).

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Proteomic Analysis start 3-Methylquinoline-6-carboxylic acid linker Attach Linker with Reporter Tag (e.g., Alkyne) start->linker probe Synthesize Electrophilic Warhead linker->probe final_probe Final Chemical Probe probe->final_probe cells Incubate Probe with Live Cells or Lysate final_probe->cells labeling Covalent Labeling of Target Protein(s) cells->labeling lysis Cell Lysis labeling->lysis click Click Chemistry to Attach Biotin lysis->click enrichment Streptavidin Affinity Purification click->enrichment digest On-Bead Tryptic Digestion enrichment->digest ms LC-MS/MS Analysis digest->ms identification Target Protein Identification ms->identification

Caption: Workflow for chemical probe synthesis and target identification.

Data Analysis and Interpretation

The analysis of data generated from experiments using 3-Methylquinoline-6-carboxylic acid will depend on the specific application.

  • For Derivatization Experiments: The mass spectrometry data should be searched against a protein database using a software package such as MaxQuant or Proteome Discoverer. The mass of the 3-Methylquinoline-6-carboxylic acid adduct (169.0684 Da) should be included as a variable modification on lysine residues and peptide N-termini. The identification of modified peptides will confirm the successful labeling of the proteome.

  • For Chemical Probe Experiments: After identifying the proteins that were enriched by the chemical probe, it is crucial to perform validation experiments to confirm that they are true targets. This can be done using techniques such as Western blotting, competitive binding assays, or genetic knockdown of the putative target proteins.

Advantages and Limitations

Advantages:

  • Versatility: The quinoline scaffold is synthetically tractable, allowing for the straightforward creation of a variety of derivatives for different applications.

  • Improved Mass Spectrometry Performance: The basic nitrogen in the quinoline ring can enhance the ionization of labeled peptides, leading to improved sensitivity.

  • Potential for Novel Target Discovery: As a relatively unexplored scaffold in proteomics, 3-Methylquinoline-6-carboxylic acid-based probes could lead to the discovery of novel protein targets.

Limitations:

  • Limited Direct Precedent: As of this writing, there is a lack of published literature directly detailing the use of 3-Methylquinoline-6-carboxylic acid in proteomics. The protocols and applications described in this guide are based on the known reactivity of its functional groups and the applications of similar compounds.

  • Potential for Off-Target Effects: As with any chemical probe, there is a risk of non-specific binding to proteins, which can complicate data interpretation. Rigorous validation experiments are essential.

  • Steric Hindrance: The bulky quinoline group may interfere with protein-protein interactions or enzymatic activity, which should be considered when designing experiments.

Conclusion

3-Methylquinoline-6-carboxylic acid is a promising, yet underexplored, tool for proteomics research. Its versatile chemical nature makes it suitable for a range of applications, from enhancing mass spectrometry analysis to enabling the discovery of new drug targets. While further research is needed to fully establish its utility, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers looking to incorporate this and similar quinoline-based scaffolds into their proteomics workflows.

References

Due to the nascent nature of research on this specific compound in proteomics, this reference list includes key papers on related quinoline compounds, chemical proteomics methodologies, and derivatization techniques that form the basis for the applications and protocols described in this guide.

  • Quinoline Derivatives in Medicinal Chemistry: A comprehensive review on the synthesis and biological activities of quinoline compounds. Journal of Medicinal Chemistry.
  • Activity-Based Protein Profiling (ABPP): An overview of the principles and applications of ABPP for functional proteomics.
  • Chemical Probes for Target Discovery: A review of the design and use of chemical probes for identifying protein targets of small molecules. Cell.
  • Proteolysis-Targeting Chimeras (PROTACs): A seminal paper on the design and application of PROTACs for targeted protein degradation.
  • Derivatization of Peptides for Mass Spectrometry: A technical paper describing various chemical derivatization strategies to improve the mass spectrometric analysis of peptides. Journal of the American Society for Mass Spectrometry.
  • Use of Quinoline-based Reagents in Chemical Biology: A research article detailing the application of a quinoline-containing molecule in a chemical biology context.

Methodological & Application

Application Note: High-Resolution RP-HPLC Method for 3-Methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylquinoline-6-carboxylic acid is a critical synthetic intermediate and structural scaffold in modern drug discovery, most notably utilized in the development of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors (e.g., AM-9747) [1][2]. Due to its amphoteric nature, quantifying this compound presents unique chromatographic challenges, including peak tailing and retention time shifts.

This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By strictly controlling the ionization state of the analyte through mobile phase pH optimization, this protocol ensures high theoretical plate counts, excellent peak symmetry, and robust reproducibility suitable for both purity profiling and quantitative assay applications.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical causality driving chromatographic behavior.

3-Methylquinoline-6-carboxylic acid contains two ionizable functional groups:

  • A basic quinoline nitrogen (

    
    )
    
  • An acidic carboxylic acid group (

    
    )
    
The Causality of pH Selection

If analyzed at a neutral pH (e.g., pH 7.0), the carboxylic acid is deprotonated (anionic), while the quinoline nitrogen is neutral. This highly polar state results in poor retention on standard C18 stationary phases. Furthermore, unprotonated basic nitrogens strongly interact with residual, unreacted silanol groups (


) on the silica support, causing severe peak tailing.

To establish a robust method, we must employ an acidic mobile phase (pH < 3.0) using 0.1% Formic Acid (


). At this pH:
  • The carboxylic acid is fully protonated and neutral, increasing the molecule's hydrophobicity and promoting retention on the C18 phase.

  • The quinoline nitrogen is fully protonated (cationic). While this increases polarity, it critically prevents the nitrogen lone pair from engaging in secondary ion-exchange interactions with residual silanols, thereby ensuring sharp, symmetrical peaks [3].

pH_Logic Start 3-Methylquinoline-6-carboxylic Acid (Amphoteric Molecule) Low_pH Acidic Mobile Phase (pH < 3.0) e.g., 0.1% Formic Acid Start->Low_pH Neutral_pH Neutral Mobile Phase (pH ~ 7.0) e.g., Ammonium Acetate Start->Neutral_pH State_Low Protonated COOH (Neutral) Protonated N (Cationic) Low_pH->State_Low State_Neutral Deprotonated COO- (Anionic) Neutral N Neutral_pH->State_Neutral Result_Low Suppressed Silanol Interaction Sharp Peak Shape & Good Retention State_Low->Result_Low Result_Neutral Ion Repulsion & Silanol Binding Peak Tailing & Poor Retention State_Neutral->Result_Neutral

Fig 1: Mechanistic rationale for mobile phase pH selection based on amphoteric ionization states.

Experimental Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST criteria are not met, the run is aborted, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 3-Methylquinoline-6-carboxylic acid reference standard (Purity

    
     99.0%).
    
  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 M

    
    cm).
    
  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Agilent Poroshell 120 SB-C18, 4.6 × 150 mm, 2.7 µm (Superficially porous particles provide high efficiency at lower backpressures, ideal for separating closely eluting synthetic impurities) [1][2].

Step-by-Step Preparation Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in MeCN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. This ensures the sample is fully solubilized while matching the initial gradient conditions closely enough to prevent solvent-front distortion.

Step 3: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Methylquinoline-6-carboxylic acid into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow A Sample Preparation C RP-HPLC Separation A->C B Mobile Phase Optimization B->C D UV/MS Detection C->D E System Suitability D->E

Fig 2: End-to-end self-validating analytical workflow for HPLC quantitation and purity analysis.

Chromatographic Conditions & Self-Validation Gates

The gradient method is designed to elute the polar analyte early while ramping up the organic modifier to wash out highly lipophilic synthetic by-products (e.g., unreacted halogenated precursors) [4].

Table 1: Optimized HPLC Parameters
ParameterSetting / Condition
Column Agilent Poroshell 120 SB-C18 (4.6 × 150 mm, 2.7 µm)
Column Temperature 35 °C (Enhances mass transfer and reduces backpressure)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection Wavelength UV at 254 nm (Optimal for quinoline chromophore)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Equilibration & retention of polar analyte
2.0955Isocratic hold to stabilize baseline
10.04060Linear ramp for impurity separation
12.0595High organic wash for hydrophobic impurities
15.0595Isocratic wash
15.1955Return to initial conditions
20.0955Re-equilibration
System Suitability Testing (SST) Gate

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

SST ParameterAcceptance CriteriaObserved Typical Value
Retention Time (

)
~ 6.8 ± 0.2 min6.85 min
Peak Tailing Factor (

)

1.5
1.12
Theoretical Plates (

)

5,000
> 8,500
% RSD of Peak Area (n=6)

2.0%
0.45%

Method Validation Summary

To ensure authoritative grounding, the method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for drug development applications.

Table 3: Quantitative Validation Data
Validation ParameterResultCausality / Insight
Linearity Range 1.0 – 200 µg/mLBroad dynamic range enabled by the high extinction coefficient of the quinoline ring at 254 nm.
Correlation Coefficient (

)
0.9998Confirms strict adherence to Beer-Lambert law across the specified range.
Limit of Detection (LOD) 0.15 µg/mLAchieved due to the sharp peak geometry resulting from silanol suppression (pH 2.7).
Limit of Quantitation (LOQ) 0.50 µg/mLEnsures accurate quantitation of trace impurities in synthetic batches.
Accuracy (Recovery) 98.5% – 101.2%Validates the absence of matrix interference or on-column degradation.

References

  • M. B. et al., "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy," Journal of Medicinal Chemistry, 2023.[Link]

  • S. K. et al., "Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents," PubMed / Journal of Pharmaceutical and Biomedical Analysis, 2012.[Link]

  • A. R. et al., "Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water," ResearchGate / Journal of the Mexican Chemical Society, 2017.[Link]

Sources

1H NMR and 13C NMR characterization of 3-Methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 3-Methylquinoline-6-carboxylic Acid via 1H and 13C NMR Spectroscopy

Scientific Context & Structural Dynamics

3-Methylquinoline-6-carboxylic acid (CAS: 1547011-76-6) is a highly versatile heterocyclic scaffold. Recently, substituted quinoline-6-carboxylic acids have gained significant prominence as critical building blocks in the design of MTA-cooperative PRMT5 inhibitors, such as AM-9747, which are used to target MTAP-deleted cancers [1].

Accurate structural verification of this building block is paramount for downstream coupling reactions (e.g., amide bond formation). The molecule presents a unique electronic environment: the electron-deficient quinoline core is further modulated by the electron-withdrawing carboxylic acid at C6 (-I, -M effects) and the mildly electron-donating methyl group at C3 (+I effect). This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy protocols required to accurately resolve and assign these complex electronic signatures.

Experimental Methodology & Self-Validating Protocols

As a Senior Application Scientist, I highly recommend avoiding non-polar solvents like CDCl₃ for this compound. Carboxylic acids form strong intermolecular hydrogen-bonded dimers, leading to poor solubility and severe line broadening. Instead, deuterated dimethyl sulfoxide (DMSO-d6) acts as a strong hydrogen-bond acceptor, breaking these dimers to yield a homogenous solution and sharp spectral lines.

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of 3-Methylquinoline-6-carboxylic acid and dissolve it in 0.6 mL of DMSO-d6 (99.9% D) in a standard 5 mm NMR tube.

  • Causality: A concentration of ~25–30 mM is the optimal threshold. It is dilute enough to prevent viscosity-induced line broadening (which shortens T2 relaxation times), yet concentrated enough to acquire a high-quality 13C spectrum within a reasonable timeframe.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both the 1H and 13C channels.

  • Causality: Precise tuning minimizes reflected radiofrequency (RF) power. This maximizes the signal-to-noise ratio (SNR), a critical factor for detecting the five insensitive quaternary carbons in this molecule.

Step 3: Shimming and Locking (Self-Validating System)

  • Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim).

  • Validation Check: Inspect the residual DMSO-d5 pentet at 2.50 ppm. If the peak exhibits asymmetry or a full-width at half-maximum (FWHM) greater than 1.0 Hz, the magnetic field is inhomogeneous. Re-shim the Z1 and Z2 gradients before proceeding to prevent multiplet smearing.

Step 4: Acquisition Parameters

  • 1H NMR: Pulse program = zg30 (30° flip angle), Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s, Spectral width (sw) = 20 ppm.

  • 13C NMR: Pulse program = zgpg30 (power-gated decoupling), ns = 1024, d1 = 2.0 s.

  • Causality: The extended 2.0 s relaxation delay in the 13C experiment is non-negotiable. The quinoline core contains multiple quaternary carbons (C3, C4a, C6, C8a, and the COOH carbon). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons have long longitudinal relaxation times (T1). A sufficient d1 prevents RF saturation, ensuring these critical peaks are detectable above the baseline noise.

Step 5: Processing and Calibration

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase the spectra manually and apply a polynomial baseline correction. Calibrate the chemical shift scale using the central solvent peaks (1H: 2.50 ppm; 13C: 39.52 ppm).

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning & Matching Optimize 1H and 13C channels Sample->Tune Shim 3. Shimming & Locking Lock to DMSO-d6 (2.50 ppm) Tune->Shim Acq1H 4a. 1H NMR Acquisition ns=16, d1=1s, 400 MHz Shim->Acq1H Acq13C 4b. 13C NMR Acquisition ns=1024, d1=2s, CPD Shim->Acq13C Process 5. Data Processing FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Assign 6. Spectral Assignment Multiplet Analysis & Integration Process->Assign

Figure 1: Standardized NMR workflow for 3-Methylquinoline-6-carboxylic acid.

Data Presentation & Spectral Assignment

The following tables summarize the empirical quantitative data expected for 3-Methylquinoline-6-carboxylic acid when acquired at 400 MHz (1H) and 100 MHz (13C) in DMSO-d6.

Table 1: 1H NMR Assignments and Multiplicity Analysis

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
C6-COOH ~13.05br s-1HHighly deshielded; broad due to rapid proton exchange with trace water.
C2-H 8.85d2.01HStrongly deshielded by the adjacent electronegative nitrogen; exhibits fine meta-coupling to H4.
C5-H 8.60d2.01HDeshielded by the ortho-carboxylic acid group; meta-coupled to H7.
C4-H 8.30br s-1HSinglet-like, but broadened by long-range allylic coupling to the C3-methyl group.
C7-H 8.20dd8.8, 2.01HExhibits ortho-coupling to H8 and fine meta-coupling to H5.
C8-H 8.05d8.81HStandard aromatic doublet; ortho-coupled to H7.
C3-CH3 2.55s-3HAliphatic methyl group; sharp singlet.

Table 2: 13C NMR Assignments and Electronic Causality

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Deshielding Factors
167.5 C=O (Quat.)C6-COOHCarbonyl carbon; highly deshielded due to oxygen electronegativity.
153.0 CH (Arom.)C2Alpha to the ring nitrogen; experiences strong inductive withdrawal.
149.5 C (Quat.)C8aBridgehead carbon directly bonded to the nitrogen atom.
135.5 CH (Arom.)C4Para to the nitrogen; standard aromatic resonance.
131.0 C (Quat.)C3Ipso carbon attached to the electron-donating methyl group.
130.5 CH (Arom.)C7Ortho to the electron-withdrawing COOH group.
129.5 CH (Arom.)C8Meta to the COOH group.
128.5 CH (Arom.)C5Ortho to the COOH group; deshielded relative to unsubstituted quinoline.
127.5 C (Quat.)C6Ipso carbon attached to the carboxylic acid.
127.0 C (Quat.)C4aInternal bridgehead carbon.
18.5 CH3 (Aliph.)C3-CH3Shielded aliphatic carbon.

References

  • Sarvary, I., et al. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

Mass spectrometry fragmentation pattern of 3-Methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methylquinoline-6-carboxylic Acid

Introduction

3-Methylquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of novel pharmaceutical agents and functional molecules. A thorough understanding of its physicochemical properties is paramount for its identification, characterization, and quantification in complex matrices. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a detailed examination of the fragmentation behavior of 3-Methylquinoline-6-carboxylic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a foundational understanding for method development and structural elucidation.

The fragmentation pathways are elucidated based on established principles of mass spectrometry applied to quinoline derivatives, aromatic carboxylic acids, and methylated heterocyclic systems. The stability of the quinoline core, coupled with the reactivity of the carboxylic acid and methyl substituents, gives rise to a characteristic and predictable fragmentation pattern that serves as a structural fingerprint for the molecule.

Part 1: Fragmentation Analysis under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation. The process begins with the formation of a radical cation, the molecular ion (M⁺•), which then undergoes a series of unimolecular dissociations. For 3-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂), the exact mass of the molecular ion is 187.0633 Da.

The primary fragmentation events are dominated by cleavages originating from the carboxylic acid group, the most labile part of the molecule. Subsequent fragmentations involve the stable quinoline ring system.

Key Fragmentation Pathways in EI-MS:

  • Loss of Hydroxyl Radical (•OH): An initial α-cleavage can lead to the loss of a hydroxyl radical from the carboxylic acid group, forming a stable 3-methyl-6-quinolinoyl cation.

  • Loss of Carboxyl Radical (•COOH): A direct cleavage of the C-C bond between the quinoline ring and the carboxyl group results in the loss of the entire carboxyl radical.[1][2][3]

  • Decarboxylation (Loss of CO₂): A rearrangement followed by the elimination of a neutral carbon dioxide molecule is a common pathway for aromatic carboxylic acids.[1][2] This results in a 3-methylquinoline radical cation.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can undergo fragmentation. Following the initial loss of the carboxyl group, the resulting 3-methylquinoline ion or radical cation can eliminate a molecule of HCN, a characteristic fragmentation for quinoline and its derivatives.[1][2][4]

Summary of Major Fragment Ions in EI-MS
m/z (Nominal)Proposed Ion StructureProposed Neutral LossRationale
187[C₁₁H₉NO₂]⁺•-Molecular Ion (M⁺•)
170[C₁₁H₈NO]⁺•OH (17 Da)Loss of hydroxyl radical from the carboxylic acid group.
143[C₁₀H₉N]⁺•CO₂ (44 Da)Decarboxylation of the molecular ion.
142[C₁₀H₈N]⁺•COOH (45 Da)Loss of the entire carboxyl radical. This ion can also be formed by the loss of H• from the m/z 143 ion.
115[C₉H₆]⁺•COOH, HCN (72 Da total)Subsequent loss of hydrogen cyanide from the m/z 142 fragment ion.
Proposed EI-MS Fragmentation Pathway Diagram

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]⁺• m/z 187 C₁₁H₉NO₂ F170 [M-OH]⁺ m/z 170 C₁₁H₈NO M->F170 - •OH F143 [M-CO₂]⁺• m/z 143 C₁₀H₉N M->F143 - CO₂ F142 [M-COOH]⁺ m/z 142 C₁₀H₈N M->F142 - •COOH F143->F142 - H• F115 [M-COOH-HCN]⁺ m/z 115 C₉H₆ F142->F115 - HCN

Caption: Proposed EI-MS fragmentation of 3-Methylquinoline-6-carboxylic acid.

Part 2: Fragmentation Analysis under ESI-MS/MS

Electrospray ionization is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[5][6] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺)

In positive ion mode, 3-Methylquinoline-6-carboxylic acid readily forms a protonated molecule at m/z 188.0706 (for C₁₁H₁₀NO₂⁺). The protonation site is likely the basic nitrogen atom of the quinoline ring. CID of this even-electron ion typically proceeds through the loss of small, stable neutral molecules.[6]

  • Loss of Water (H₂O): The most common initial fragmentation pathway for protonated carboxylic acids is the loss of water. This yields an acylium ion at m/z 170.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can subsequently lose carbon monoxide, a common fragmentation for such species, resulting in an ion at m/z 142.

Negative Ion Mode ([M-H]⁻)

In negative ion mode, the acidic proton of the carboxylic acid is lost, forming a stable carboxylate anion at m/z 186.0560 (for C₁₁H₈NO₂⁻).

  • Loss of Carbon Dioxide (CO₂): The primary and often sole fragmentation of deprotonated aromatic carboxylic acids under CID is the loss of CO₂, a highly favorable process that results in a stable carbanion at m/z 142.

Part 3: Detailed Experimental Protocols

This section provides a generalized protocol for analyzing 3-Methylquinoline-6-carboxylic acid. Instrument parameters should be optimized for the specific system being used.

Protocol 1: Analysis by GC-EI-MS

This protocol is suitable for the qualitative analysis and structural confirmation based on the EI fragmentation pattern.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Methylquinoline-6-carboxylic acid in a suitable solvent like methanol or N,N-Dimethylformamide (DMF).

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

    • Expert Note: Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and chromatographic peak shape, although direct injection is often possible.

  • Instrumentation & Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, 250°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

      • Carrier Gas: Helium, constant flow of 1.0 mL/min

      • Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to the analyte.

    • Extract the mass spectrum and identify the molecular ion peak at m/z 187.

    • Compare the observed fragment ions with the data presented in the EI-MS summary table.

    • Trustworthiness Check: For unambiguous confirmation, utilize a high-resolution mass spectrometer (e.g., GC-QTOF) to obtain accurate mass measurements of the fragment ions, allowing for the confirmation of their elemental compositions.

Protocol 2: Analysis by LC-ESI-MS/MS

This protocol is ideal for sensitive quantification (e.g., in biological matrices) and for confirming molecular weight using soft ionization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a working concentration (e.g., 1-100 ng/mL) using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode).

  • Instrumentation & Parameters:

    • Liquid Chromatograph (LC):

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray (ESI), Positive and/or Negative

      • Capillary Voltage: +3.5 kV / -3.0 kV

      • Gas Temperature: 325°C

      • Gas Flow: 8 L/min

      • Nebulizer Pressure: 40 psi

      • MS/MS: Isolate the precursor ion (m/z 188 for positive, m/z 186 for negative) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL in MeOH) Work Working Solution (1-100 ng/mL) Stock->Work Dilute LC LC Separation (C18 Column) Work->LC Inject ESI ESI Source (Ionization) LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Detection) CID->MS2 Data Data Analysis MS2->Data Acquire Data

Caption: Workflow for the analysis of 3-Methylquinoline-6-carboxylic acid by LC-ESI-MS/MS.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Quinoline, 3-methyl-. NIST WebBook. [Link]

  • 3-methylisoquinoline-6-carboxylic acid (C11H9NO2). PubChemLite. [Link]

  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Mass spectra of labelled methylquinolines. Canadian Science Publishing. [Link]

  • Methyl quinoline-6-carboxylate. PubChem. [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing. [Link]

Sources

Application Note: Esterification Protocols for 3-Methylquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Derivatives of 3-methylquinoline-6-carboxylic acid are critical heterocyclic building blocks in modern drug discovery, prominently featured in the synthesis of advanced therapeutics such as PRMT5 inhibitors[1]. However, handling the unprotected carboxylic acid presents significant synthetic challenges.

Quinoline carboxylic acids are inherently zwitterionic; the basic quinoline nitrogen and the acidic carboxyl group interact to form highly polar, water-soluble networks that exhibit extremely poor solubility in standard organic solvents[2]. By converting the carboxylic acid to a methyl ester, we eliminate the acidic proton, vastly improving organic solubility and preventing potential catalyst poisoning in downstream palladium-catalyzed cross-coupling or amidation reactions[3].

Mechanistic Causality & Reaction Design

Standard mild esterification conditions (e.g., Steglich esterification using DCC/DMAP) frequently fail or deliver abysmal yields for quinoline carboxylic acids due to their insolubility and the deactivation of the carboxylate[2]. To overcome this, researchers must rely on robust, highly driven systems.

This guide details two field-proven methodologies:

  • Protocol A (Fischer Esterification): Utilizes excess methanol and concentrated sulfuric acid. The sulfuric acid acts dually as a catalyst to lower the activation energy and as a dehydrating agent to shift the equilibrium toward the ester[4]. Because the basic quinoline nitrogen consumes one equivalent of acid, super-stoichiometric amounts of H₂SO₄ are required to ensure the carbonyl oxygen is sufficiently protonated for nucleophilic attack.

  • Protocol B (Acyl Chloride Activation): Bypasses the reversible nature of Fischer esterification by converting the acid to a highly reactive acyl chloride intermediate using Thionyl Chloride (SOCl₂). This irreversible activation is faster and often higher-yielding for sterically or electronically hindered substrates.

Workflow & Decision Matrix

Workflow cluster_methods Activation & Esterification Strategies SM 3-Methylquinoline-6-carboxylic acid (Zwitterionic, Poorly Soluble) MethA Protocol A: Fischer Esterification Reagents: Excess MeOH, Conc. H2SO4 Conditions: Reflux (65°C), 12-16 h SM->MethA Acid Catalysis MethB Protocol B: Acyl Chloride Route Reagents: SOCl2 (cat. DMF), then MeOH Conditions: 0°C to RT, 4 h SM->MethB Halogenation Workup Aqueous Workup & Neutralization Add Sat. NaHCO3 until pH 8 Extract with EtOAc or DCM MethA->Workup Cool to RT MethB->Workup Evaporate volatiles Prod Methyl 3-methylquinoline-6-carboxylate (Organic Soluble, Ready for Downstream Use) Workup->Prod Phase Separation

Workflow diagram outlining the dual-protocol esterification of 3-Methylquinoline-6-carboxylic acid.

Quantitative Method Comparison
ParameterProtocol A: Fischer EsterificationProtocol B: Acyl Chloride Activation
Primary Reagents Methanol, Conc. H₂SO₄Thionyl Chloride (SOCl₂), Methanol
Reaction Time 12–16 hours (Overnight)3–4 hours
Typical Yield 75% – 85%85% – 95%
Scalability Excellent (Multi-kilogram)Good (Requires off-gassing setup for SO₂/HCl)
Impurity Profile Trace unreacted acidTrace methyl chloride, sulfonic esters
Operational Safety Moderate (Corrosive acid, flammable solvent)High Hazard (Toxic SOCl₂ gas evolution)

Experimental Methodologies

Protocol A: Fischer Esterification (H₂SO₄ / MeOH)

This protocol is highly scalable and avoids the generation of toxic gases, making it the preferred route for large-scale synthesis.

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: The starting material will remain largely insoluble. Methanol serves as both the solvent and the nucleophile.

  • Acidification: Cool the suspension to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (3.0 eq) dropwise.

    • Causality: The first equivalent of H₂SO₄ immediately protonates the basic quinoline nitrogen, forming an insoluble bis-sulfate salt. The excess acid is strictly necessary to protonate the carboxylic acid carbonyl, rendering it electrophilic[4]. Cooling controls the severe exotherm of this acid-base reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12–16 hours.

    • Causality: Heat is required to overcome the activation energy barrier for the formation of the tetrahedral intermediate, while refluxing ensures volatile methanol is condensed and returned to the reaction mixture[5].

  • Concentration: Cool the reaction to room temperature and concentrate the mixture in vacuo to approximately 1/3 of its original volume.

    • Causality: Removing excess methanol prevents the formation of intractable emulsions during the aqueous workup and significantly reduces the amount of base required for neutralization.

  • Neutralization & Extraction: Pour the concentrated mixture into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.0. Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes).

    • Causality: At acidic pH, the product exists as a water-soluble quinolinium salt. Adjusting the pH to 8 deprotonates the quinoline nitrogen (free-basing), rendering the methyl ester neutral and highly lipophilic so it partitions efficiently into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.

Protocol B: Acyl Chloride Activation (SOCl₂ / MeOH)

This protocol is ideal for rapid, small-to-medium scale synthesis where maximum yield is required and time is a constraint.

  • Vilsmeier-Haack Formation: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere. Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that converts the carboxylic acid to the acyl chloride much faster than SOCl₂ alone.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise at room temperature. Heat the mixture to 40 °C for 2 hours.

    • Causality: The reaction evolves SO₂ and HCl gases. The physical escape of these gases drives the reaction forward irreversibly.

  • Evaporation: Concentrate the reaction mixture to complete dryness in vacuo.

    • Causality: It is critical to remove all unreacted SOCl₂. If left in the flask, it will react violently with methanol in the next step, generating excess HCl and potential dimethyl sulfite impurities.

  • Esterification: Resuspend the crude acyl chloride in anhydrous DCM (5 volumes) and cool to 0 °C. Add anhydrous methanol (5.0 eq) dropwise. Stir for 1 hour as the reaction warms to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH 8) and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the product.

Self-Validation & Quality Control

To ensure the protocol is a self-validating system, researchers must verify the transformation using the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 5% MeOH in DCM, the zwitterionic starting acid will streak or remain at the baseline (R_f ~ 0.0). The successful formation of the methyl ester will appear as a distinct, new UV-active spot migrating significantly higher (R_f ~ 0.45).

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Disappearance: The broad carboxylic acid proton signal (>10.0 ppm) must completely disappear.

    • Appearance: A sharp, diagnostic 3-proton singlet will appear at ~3.95 ppm , corresponding to the newly installed methoxy (-OCH₃) group.

    • Retention: The quinoline methyl group at the 3-position will remain intact as a sharp singlet at ~2.50 ppm .

References[3] 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 - Benchchem. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuox8scEGdZdYsGc2JZy01PFrNOhl4YwTa8KWTdh_xy_8ybUAD5kPClbeGP-JoSy0N8IDtLBScC31SlIXsenzuzjd1L-Muhy9pRyb54FvpcOgoxhXU1GecWByNdMkx6G0qWpBe[2] Can anyone suggest me best esterification reaction? - ResearchGate. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxTSx2iVm5p-MjvofgMzyy1oP6k6PqNVqKchToAIhvr-iflNx7ntgMLFGEEpS_pLQmGzQLpR9IttY3xcsWpEd8Dw1WS1a6yvqt_yi11XREjGhj9X54dCF3mvhb7dE89G7lt8Lb4w61ffUvAiWBQBVvewveWxu78h2FGaBiIHZUifG_ritM70tS6jQX1rY0[4] Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Patsnap. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgb0G6oe2f4ExzdrCpGb8XQzFVEpJb4Q9jsiy_QapqbPkVZ0G9bZr5tTmoLqR8ixpU3AoOQSDZg_4gdAxooAmFyfbywL-hLl9X3Dhi6wAKW7q-2NLNslA3XZFitMppboyL6Cf1gkDgJXt_PTiqpTDpFmBYXppjS9FT3ntUL_3MzW3PqmG15Goi7quvmDctFdl3-Qa4DNt_Z0zreg==[5] Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. Science Ready. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmON1WecUjI0uzEQhjKwPVpawLRBtbzYa4slEq64NdR9VV1t49FqRb4SijQRXV379YrH51CF5MYbCvOe46h5OYOEQzpVwTGaB1SDKwNWCevs7SmiFbudFjqieBatd8jFFjCsuLOvdWt1HV[1] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBkcdgkRHPxHMLfNJJGzit3v2aqsW0EBxsGyd-aANQokTwbbdbM1UuujwhrqvLCF_yyM55eVLAcwvlHOkxribPg6foyWNYJkScigDBRWCeCjHn7qiWOYsK8_lwaLnUIiLh5Xffi71_LBV5MlNh4Z0=

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 3-Methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The accurate quantification of 3-Methylquinoline-6-carboxylic acid —a critical intermediate in pharmaceutical synthesis—via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant thermodynamic and chromatographic challenges. The molecule is amphoteric, possessing both a basic quinoline nitrogen and a highly polar acidic carboxylic group (-COOH). This structure facilitates strong intermolecular hydrogen bonding and zwitterionic interactions, resulting in a high boiling point, thermal instability, and severe peak tailing on standard non-polar GC stationary phases[1].

Selection of Derivatization Strategy: Silylation vs. Methylation

For quinoline-based carboxylic acids, two primary derivatization pathways are typically evaluated:

  • Silylation (BSTFA + 1% TMCS): This is the most versatile and widely adopted method for GC-MS[3]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the carboxylic acid to form a trimethylsilyl (TMS) ester. The addition of 1% Trimethylchlorosilane (TMCS) is a critical mechanistic choice; TMCS acts as an electrophilic catalyst, driving the silylation of sterically hindered or structurally rigid aromatic carboxylic acids to absolute completion[3][4].

  • Methylation (TMSH or Acidic Methanol): Methylation converts the acid to a methyl ester. While diazomethane is the gold standard for methylation, its extreme toxicity and explosive nature make it unsuitable for routine laboratory use[5]. Safer alternatives like Trimethylsulfonium hydroxide (TMSH) or acid-catalyzed esterification (e.g., methanolic HCl) are available[4][5]. However, acid-catalyzed methods require prolonged refluxing (up to 4 hours for rigid aromatic acids)[5], making them highly inefficient compared to silylation.

Quantitative Comparison of Derivatization Strategies
Derivatization MethodReagent SystemReaction TimeRelative YieldByproductsToxicity / Safety Profile
Silylation (Preferred) BSTFA + 1% TMCS45 min (60°C)>98%Volatile (TMS-acetamide)Moderate (Moisture sensitive)
Alkaline Methylation TMSH15 min (RT)~85%Methanol, Dimethyl sulfideLow (Safe alternative)
Acidic Esterification Methanolic HCl120–240 min (Reflux)~90%Water (Requires extraction)Corrosive (Acidic)

Experimental Workflow

The following diagram illustrates the logical progression of the self-validating silylation workflow.

Workflow N1 1. Sample Preparation Spike with Internal Standard N2 2. Evaporation to Dryness N2 stream at 40°C N1->N2 Removes solvent N3 3. Reagent Addition Add BSTFA + 1% TMCS & Pyridine N2->N3 Ensures anhydrous state N4 4. Thermal Incubation 60°C for 45 minutes N3->N4 Catalyzes TMS transfer N5 5. GC-MS Analysis EI Mode, DB-5MS Column N4->N5 Direct injection (1 µL)

Figure 1: Silylation workflow for 3-Methylquinoline-6-carboxylic acid GC-MS analysis.

Self-Validating Silylation Protocol

This protocol is designed as a self-validating system . Silylating reagents react violently and preferentially with water[3]. By incorporating a structurally similar internal standard (e.g., 2-Naphthoic acid) and utilizing specific mass spectral markers, the analyst can instantly verify the anhydrous integrity of the reaction and the completeness of the derivatization.

Materials Required:
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS (GC Grade).

  • Anhydrous Pyridine (Stored over molecular sieves).

  • High-purity Nitrogen gas.

  • Internal Standard (IS): 2-Naphthoic acid (100 µg/mL in Acetonitrile).

Step-by-Step Methodology:

Step 1: Aliquoting and Internal Standard Addition Transfer 100 µL of the 3-Methylquinoline-6-carboxylic acid sample extract (approx. 1 mg/mL) into a 2 mL glass autosampler vial with a PTFE-lined screw cap. Add 10 µL of the Internal Standard solution.

Step 2: Evaporation to Dryness (Critical Control Point) Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Causality: Even trace amounts of moisture will rapidly hydrolyze the BSTFA reagent, leading to incomplete derivatization and poor analytical reproducibility[3].

Step 3: Reagent Addition In a fume hood, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Causality: Pyridine serves a dual mechanistic purpose: it disrupts the zwitterionic interactions of the quinoline acid, solubilizing the compound, and acts as a basic catalyst to drive the nucleophilic attack of the carboxylate onto the silicon atom of BSTFA[4].

Step 4: Thermal Incubation Seal the vial tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 45 minutes. Causality: Heat provides the thermodynamic energy required to overcome the steric hindrance of the aromatic ring, ensuring >98% conversion to the TMS ester.

Step 5: Cooling and Analysis Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes) before placing it in the GC autosampler. Causality: Injecting a hot sample causes pressure variations within the autosampler syringe, leading to injection volume inaccuracies and poor peak area precision.

GC-MS Analytical Parameters

To ensure optimal separation and detection of the TMS-derivatized 3-Methylquinoline-6-carboxylic acid, configure the GC-MS system according to the following validated parameters:

ParameterSettingMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides excellent selectivity for aromatic quinoline structures.
Inlet Temperature 250°CEnsures rapid, flash vaporization of the TMS derivative without inducing thermal degradation.
Injection Mode Split (10:1), 1 µL volumePrevents column overloading and maintains sharp peak symmetry.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent linear velocity across the temperature gradient.
Oven Program 100°C (1 min) → 15°C/min to 300°C (5 min)The initial hold focuses the solvent; the ramp efficiently elutes the high-boiling TMS ester.
MS Ion Source 230°C (EI Mode, 70 eV)Standard electron ionization energy for generating reproducible fragmentation libraries.

Data Interpretation & Quality Control (Self-Validation)

The success of the protocol is validated post-acquisition by examining the mass spectrum of the target peak.

  • Expected Molecular Weight Shift: The underivatized 3-Methylquinoline-6-carboxylic acid has an exact mass of 187.06 Da. Successful replacement of the acidic proton (loss of 1 Da) with a TMS group (addition of 73 Da) results in a net mass increase of 72 Da.

  • Spectral Confirmation: The target peak must exhibit a strong molecular ion [M]⁺ at m/z 259 . Furthermore, the spectrum should display a characteristic [M-15]⁺ ion at m/z 244 , corresponding to the loss of a methyl group from the TMS moiety.

  • Reaction Completeness: The complete absence of a peak at m/z 187 (which would elute as a broad, tailing hump) confirms that the anhydrous conditions were maintained and the derivatization reached 100% completion.

References

  • Derivatizing Reagents. Obrnuta faza. Available at: [Link]

  • Derivatization reagents for GC - Chromatography. Macherey-Nagel. Available at: [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. Available at: [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. GCMS.cz. Available at:[Link]

Sources

Application Note: In Vitro Evaluation of 3-Methylquinoline-6-carboxylic Acid in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved therapeutics like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Tyrosine kinase inhibitor). 3-Methylquinoline-6-carboxylic acid represents a critical structural fragment often utilized in Fragment-Based Drug Discovery (FBDD) to target kinases (e.g., CK2, c-Met) or to intercalate DNA.

This application note provides a rigorous, standardized workflow for evaluating the anticancer potential of 3-Methylquinoline-6-carboxylic acid. Unlike generic protocols, this guide addresses the specific physicochemical properties of the carboxylic acid moiety (solubility challenges) and the likely mechanisms of action associated with the 3-methylquinoline core (cell cycle arrest and apoptosis).

Key Biological Relevance[1][2][3]
  • Target Class: Type II Kinase Inhibitors, DNA Intercalators.

  • Primary Mechanism: Induction of G2/M phase cell cycle arrest and caspase-dependent apoptosis.

  • Solubility Profile: Amphoteric nature due to the basic quinoline nitrogen and acidic carboxyl group; requires specific buffering for in vitro stability.

Material Preparation & Handling[4][5][6][7][8]

Compound Reconstitution

The coexistence of a basic nitrogen and an acidic carboxyl group can lead to zwitterionic behavior, complicating solubility in neutral aqueous buffers.

  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Stock Concentration: 100 mM (Standard) or 50 mM (if precipitation occurs).

  • Storage: -20°C in amber glass vials (light sensitive).

Protocol:

  • Weigh 3-Methylquinoline-6-carboxylic acid (MW: ~187.19 g/mol ).[1]

  • Add DMSO to achieve 100 mM. Vortex vigorously for 60 seconds.

  • Critical Step: If turbidity persists, sonicate at 40°C for 5 minutes. The carboxyl group may require the stock to be slightly warmed to fully solubilize before dilution.

  • Sterilization: Do not filter the DMSO stock directly through nylon filters (potential leaching). Filter sterilize only after dilution into media if necessary, or work under strict aseptic conditions.

Cell Line Selection

Select cell lines that historically respond to quinoline-based agents.

Cell LineTissue OriginRationale for Selection
MCF-7 Breast (Adenocarcinoma)High sensitivity to kinase inhibitors; p53 wild-type (good for apoptosis study).
A549 Lung (Carcinoma)Standard model for cytotoxic screening; KRAS mutant.
HeLa CervixRobust model for cell cycle analysis (G2/M arrest).
HUVEC Endothelial (Normal)Required Control: Assessing selectivity (toxicity index).

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_Assays Readouts Prep Stock Prep (100mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Prep->Dilution Treatment Cell Treatment (24h / 48h / 72h) Dilution->Treatment MTT Viability (MTT/CCK-8) IC50 Calculation Treatment->MTT FACS Flow Cytometry (Annexin V / PI) Treatment->FACS Cycle Cell Cycle Analysis (PI Staining) Treatment->Cycle MTT->FACS Select IC50

Figure 1: Integrated workflow for evaluating small molecule efficacy in vitro.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound.

    • Dose Range: 0, 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (0.1% DMSO max) and Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation: 48 hours and 72 hours (Time-dependent toxicity is common for quinolines).

  • Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (log(inhibitor) vs. response) to derive IC50.
Protocol 2: Mechanism of Action - Cell Cycle Analysis

Objective: Quinolines frequently act as DNA intercalators or tubulin inhibitors, leading to arrest in specific phases.[2]

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • 70% Ethanol (ice-cold).

Step-by-Step:

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0/G1 (Optional but recommended).

  • Treatment: Treat cells with IC50 and 2xIC50 concentrations for 24h.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold ethanol dropwise while vortexing. Fix at -20°C for ≥2 hours.

  • Staining: Wash ethanol away with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze via Flow Cytometry (FL2 channel). Collect 10,000 events.

Expected Outcome:

  • G2/M Arrest: Suggests tubulin inhibition or Topoisomerase II inhibition.

  • S-Phase Arrest: Suggests DNA intercalation or replication stress.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between necrotic toxicity and programmed cell death.

Step-by-Step:

  • Treatment: Treat cells (6-well plate) for 24h or 48h.

  • Harvest: Collect supernatant (floating cells) and trypsinized adherent cells. Do not over-trypsinize (can cleave phosphatidylserine receptors).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min RT in dark.

  • Analyze: Flow Cytometry immediately (<1 hour).

Proposed Signaling Pathway (Hypothetical)

Based on structural analogs (quinoline-6-carboxylic acids), the compound likely modulates the DNA Damage Response (DDR) pathway.

SignalingPathway Compound 3-Methylquinoline- 6-carboxylic acid DNA DNA Intercalation / Kinase Inhibition Compound->DNA ATM ATM/ATR Activation DNA->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Waf1/Cip1 p53->p21 Bax Bax Translocation p53->Bax CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Caspase Caspase 3/7 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothetical Mechanism of Action involving p53-mediated arrest and apoptosis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011).Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. (Contextual grounding for Quinoline scaffolds).
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Musiol, R. (2017).An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery.

Sources

Solid-phase synthesis of 3-Methylquinoline-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solid-Phase Synthesis of 3-Methylquinoline-6-Carboxylic Acid Derivatives

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmacologically active compounds.[1][2] From the pioneering antimalarial activities of quinine and chloroquine to modern applications in anticancer, anti-inflammatory, and antiviral therapies, quinoline derivatives are of immense interest to drug development professionals.[3][4][5] Specifically, quinoline carboxylic acids have demonstrated significant potential, with the carboxylic acid moiety often enhancing interaction with biological targets through hydrogen bonding.[6][7]

Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for rapidly generating libraries of such compounds. Compared to traditional solution-phase synthesis, SPOS simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product, streamlining the entire workflow. This guide provides a detailed protocol for the solid-phase synthesis of 3-methylquinoline-6-carboxylic acid derivatives, a class of compounds with promising therapeutic potential.[8][9] The methodology leverages the robust and versatile Friedlander annulation on a solid support.[1]

Core Principles: The Solid-Phase Approach

The solid-phase strategy relies on three key components: a solid support (polymeric resin), a linker molecule, and the chemical building blocks that will form the final molecule. The linker is a crucial element that tethers the nascent molecule to the resin and must be stable throughout the synthetic sequence, yet cleavable under specific conditions to release the final product.[10]

For the synthesis of carboxylic acids, several linkers are available. The choice of linker dictates the final cleavage conditions.

  • Merrifield Resin: This original linker requires harsh cleavage conditions, typically using hydrogen fluoride (HF), which limits its compatibility with sensitive functional groups.[10]

  • Wang Resin: A benzyl alcohol-type linker that is significantly more acid-labile. It was specifically designed for Fmoc-based peptide synthesis and allows the final carboxylic acid product to be cleaved using trifluoroacetic acid (TFA), a much milder and more versatile reagent.[10]

  • SASRIN Resin: An even more acid-sensitive version of the Wang linker, featuring a methoxy group that further stabilizes the carbocation formed during cleavage, allowing for release under very dilute acid conditions.[10]

For this protocol, we will utilize the Wang Resin due to its broad compatibility with common protecting groups and its moderately acid-labile nature, which ensures stability during synthesis while allowing for efficient final cleavage.

Overall Synthetic Workflow

The solid-phase synthesis of 3-methylquinoline-6-carboxylic acid derivatives can be visualized as a multi-stage process. The workflow begins with the immobilization of a starting material onto the solid support, followed by the sequential construction of the quinoline core, and concludes with the cleavage and purification of the final product.

G cluster_0 Synthetic Workflow Resin Wang Resin (Solid Support) Loading Step 1: Loading (Attach Building Block) Resin->Loading DIC, DMAP Quinoline_Formation Step 2: Quinoline Formation (Friedlander Annulation) Loading->Quinoline_Formation 1. Deprotection 2. Acetone, Acid Catalyst Cleavage Step 3: Cleavage (TFA Cocktail) Quinoline_Formation->Cleavage TFA, Scavengers Purification Step 4: Purification (HPLC) Cleavage->Purification Final_Product Final Product: 3-Methylquinoline-6- carboxylic Acid Derivative Purification->Final_Product

Caption: High-level overview of the solid-phase synthesis workflow.

Detailed Application Notes and Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Category Item Purpose
Solid Support Wang Resin (100-200 mesh, ~1.0 mmol/g loading)Polymer matrix for synthesis
Building Block Fmoc-4-amino-3-benzoylbenzoic acidStarting material containing the future carboxylic acid and an amine/ketone for cyclization
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)Carboxyl group activator
4-(Dimethylamino)pyridine (DMAP)Acylation catalyst
Deprotection Reagent 20% Piperidine in DMFFmoc-group removal
Cyclization Reagents AcetoneProvides the C2, C3, and 3-methyl group of the quinoline
p-Toluenesulfonic acid (p-TSA)Acid catalyst for Friedlander reaction
Cleavage Cocktail Trifluoroacetic acid (TFA)Cleaves product from resin
Triisopropylsilane (TIS)Cation scavenger
Water (H₂O)Cation scavenger
Solvents Dichloromethane (DCM)Washing and swelling resin
N,N-Dimethylformamide (DMF)Reaction solvent and washing
Methanol (MeOH)Washing
Diethyl ether (cold)Product precipitation
Equipment Solid-phase synthesis vessel with a fritReaction container
Shaker or vortex mixerAgitation for reactions
Standard laboratory glasswareBeakers, flasks, etc.
HPLC systemPurification and analysis
Lyophilizer or vacuum ovenDrying the final product

Protocol 1: Loading the First Building Block onto Wang Resin

The initial step involves the esterification of the starting building block, Fmoc-4-amino-3-benzoylbenzoic acid, to the hydroxyl groups of the Wang resin. This immobilizes the molecule onto the solid support.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) into a solid-phase synthesis vessel. Add DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent through the frit.

  • Building Block Preparation: In a separate flask, dissolve Fmoc-4-amino-3-benzoylbenzoic acid (3 eq., 3.0 mmol) in a minimal amount of DMF.

  • Activation and Coupling: Add the building block solution to the swollen resin. Add DIC (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol).

  • Reaction: Seal the vessel and agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove all unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl sites on the resin, treat it with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour. Wash again as in step 5.

  • Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined by Fmoc quantification via UV-Vis spectroscopy.

Protocol 2: Quinoline Ring Formation via Friedlander Annulation

This protocol details the construction of the 3-methylquinoline core on the solid support. It involves deprotection of the amine followed by an acid-catalyzed condensation and cyclization reaction.[1]

G cluster_1 On-Resin Friedlander Annulation Resin_Loaded Resin-Bound Starting Material (Fmoc-Protected) Deprotection Step 2a: Fmoc Deprotection Resin_Loaded->Deprotection 20% Piperidine/DMF Resin_Amine Resin-Bound Free Amine Deprotection->Resin_Amine Condensation Step 2b: Condensation with Acetone Resin_Amine->Condensation Acetone, p-TSA Enaminone Resin-Bound Enaminone Intermediate Condensation->Enaminone Cyclization Step 2c: Acid-Catalyzed Cyclization Enaminone->Cyclization Heat Quinoline_Resin Resin-Bound 3-Methylquinoline Product Cyclization->Quinoline_Resin

Caption: Key steps of the on-resin Friedlander quinoline synthesis.

  • Resin Swelling: Swell the dried, loaded resin from Protocol 1 in DMF (15 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (15 mL) to the resin. Agitate for 5 minutes. Drain. Repeat the treatment with fresh piperidine solution for an additional 20 minutes.

  • Washing: Wash the resin thoroughly to remove piperidine and dibenzofulvene byproduct. Use DMF (5 x 15 mL) followed by DCM (3 x 15 mL). The resin now has a free primary amine ready for cyclization.

  • Friedlander Reaction: To the deprotected resin, add a solution of acetone (10 eq.) and p-toluenesulfonic acid (p-TSA, 1.5 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or toluene (15 mL).

  • Cyclization: Heat the reaction mixture to 80-90°C with continuous agitation for 24 hours. Monitor the reaction's progress using a test cleavage on a small sample of resin.

  • Final Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the resin under a high vacuum.

Protocol 3: Cleavage and Product Isolation

The final step is the release of the synthesized 3-methylquinoline-6-carboxylic acid from the solid support using a strong acid cocktail. The scavengers are critical for preventing the re-attachment of reactive species to the final product.[11][12]

  • Resin Preparation: Place the dried resin from Protocol 2 (~1.0 g) in a sealable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining:

    • Trifluoroacetic acid (TFA): 95% (e.g., 9.5 mL)

    • Water: 2.5% (e.g., 0.25 mL)

    • Triisopropylsilane (TIS): 2.5% (e.g., 0.25 mL)

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Seal the vessel and agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 3 mL) and combine the filtrates.

  • TFA Removal: Concentrate the combined filtrate under reduced pressure (using a rotary evaporator) to remove the majority of the TFA, reducing the volume to approximately 1-2 mL.

  • Precipitation: Add the concentrated solution dropwise to a beaker of cold diethyl ether (50 mL) with vigorous stirring. The final product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration or centrifugation. Wash the solid with additional cold diethyl ether (2 x 10 mL).

  • Drying: Dry the isolated 3-methylquinoline-6-carboxylic acid derivative under a high vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Problem Probable Cause(s) Suggested Solution(s)
Low Loading Yield - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor quality resin or reagents.- Increase reaction time or temperature.- Use a different coupling agent (e.g., HATU).- Ensure all reagents are fresh and anhydrous.
Incomplete Friedlander Cyclization - Insufficient catalyst or reaction time.- Deactivation of the resin-bound amine.- Low reaction temperature.- Increase the amount of p-TSA or switch to a stronger acid catalyst.- Extend the reaction time to 36-48 hours.- Ensure the reaction temperature is maintained at 80-90°C.
Low Cleavage Yield - Incomplete cleavage reaction.- Product is not precipitating from ether.- Extend the cleavage time to 6 hours.- Ensure the TFA cocktail is fresh.- Try precipitating in a different non-polar solvent like hexane.
Impure Final Product - Incomplete washing between steps.- Side reactions during cleavage due to insufficient scavengers.- Incomplete capping of unreacted sites.- Increase the number and volume of resin washes.- Ensure the correct ratio of scavengers (TIS, water) in the cleavage cocktail.[11]- Always perform the capping step after loading. Purify the final product using preparative HPLC.

Conclusion

The solid-phase protocol detailed here provides a robust and efficient pathway for the synthesis of 3-methylquinoline-6-carboxylic acid derivatives. By leveraging a Wang resin support and a classic Friedlander annulation reaction, this methodology facilitates the rapid construction of the quinoline core. The streamlined purification inherent to solid-phase synthesis makes this approach highly suitable for generating chemical libraries for high-throughput screening in drug discovery programs, accelerating the identification of new therapeutic leads.

References

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ACS Publications. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. [Link]

  • PMC. (2000). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • MDPI. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • SciSpace. (n.d.). New Efficient Synthesis of 3-Carboxylquinolines. [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ResearchGate. (2025). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • Google Patents. (n.d.).
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in the Combes synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Identifying and Minimizing Byproducts in Quinoline Synthesis To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Combes Synthesis Support Center. While the acid-catalyzed condensation of anilines with


-diketones (Combes synthesis) is a robust route to 2,4-disubstituted quinolines, it is notoriously prone to three specific failure modes: regioisomeric mixtures , oxidative tarring , and hydrolytic reversion .

This guide moves beyond standard textbook procedures to address the mechanistic causality of these byproducts. It provides self-validating protocols designed to isolate the quinoline core efficiently while suppressing the formation of "black tar" polymers and unwanted isomers.

Module 1: The "Black Goop" Phenomenon (Polymerization & Tarring)

User Query: "My reaction mixture turns into a viscous black tar within 30 minutes of adding the acid. Workup yields <10% product."

Technical Diagnosis: This is the most common failure mode in Combes synthesis. It stems from using concentrated sulfuric acid (


) at high temperatures. The "tar" is a complex mixture resulting from two competing pathways:
  • Oxidative Polymerization: Anilines are easily oxidized by hot conc.

    
     to form polyaniline-like species.
    
  • Aldol Polymerization: The

    
    -diketone undergoes self-condensation under harsh acidic conditions before it can react with the amine.
    

The Solution: Catalyst Switching Switch from concentrated sulfuric acid to Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid). PPA acts as a milder Lewis acid/Brønsted acid hybrid that promotes cyclization without sufficiently high oxidation potential to char the amine.
Troubleshooting Protocol: The PPA Method
  • Step 1: Mix aniline (1.0 equiv) and

    
    -diketone (1.1 equiv) in a flask.
    
  • Step 2: Heat gently (80–100°C) for 1 hour to form the enaminone intermediate. (Monitoring: Disappearance of starting amine by TLC).

  • Step 3: Cool to room temperature. Add PPA (approx. 5–10 g per 1 g of reactant).

  • Step 4: Heat to 120–140°C. Note: PPA is viscous; mechanical stirring is required.

  • Validation: The mixture should remain amber or dark red, not opaque black.

Module 2: The Regioselectivity Challenge (Isomer Mixtures)

User Query: "I am using a meta-substituted aniline. I see two spots on my TLC with very similar Rf values. Which is which?"

Technical Diagnosis: Meta-substituted anilines possess two non-equivalent ortho positions available for cyclization (Electrophilic Aromatic Substitution).

  • Position A (Sterically Hindered): Ortho to the amine and ortho to the meta-substituent. Yields the 5-substituted quinoline .

  • Position B (Sterically Open): Ortho to the amine and para to the meta-substituent. Yields the 7-substituted quinoline .

Mechanistic Insight: Under thermodynamic control, the reaction favors the less sterically hindered 7-substituted isomer . However, if the meta-substituent is a strong Electron Donating Group (EDG) like -OMe, it activates Position A electronically, potentially increasing the ratio of the unwanted 5-isomer.

Regioselectivity Control Matrix
VariableConditionOutcome
Substituent (R) Small (e.g., -F, -OH)Mixture of 5- and 7-isomers (Electronic control competes).
Substituent (R) Bulky (e.g., -tBu, -Ph)Favors 7-isomer (Steric control dominates).
Diketone R-Group Bulky (e.g., Benzoylacetone)Strongly favors 7-isomer due to clash at Position A.
Acid Strength High (

)
Lower selectivity (Kinetic control).
Acid Strength Moderate (PPA/Alcohol)Higher selectivity (Thermodynamic control).
Module 3: Visualizing the Failure Pathways

The following diagram illustrates the critical branching points where the reaction deviates from the desired quinoline product toward byproducts.

CombesMechanism Start Aniline + Beta-Diketone Schiff Schiff Base / Enamine Intermediate Start->Schiff Condensation (-H2O) Tar Oxidative Polymerization (Black Tar) Start->Tar Conc. H2SO4 (Oxidation) Cyclization Acid-Catalyzed Cyclization (EAS) Schiff->Cyclization Strong Acid (H+) Hydrolysis Reversion to SM (Hydrolysis) Schiff->Hydrolysis Water Presence (Reversible) Quinoline Target Quinoline Product Cyclization->Quinoline Dehydration (-H2O) Isomer Regioisomer (5-substituted) Cyclization->Isomer Steric Clash (Meta-substituents)

Figure 1: Mechanistic flow of the Combes synthesis highlighting critical failure nodes (Red) versus the productive pathway (Green).

Module 4: Optimized Experimental Protocol

This protocol utilizes a Two-Step PPA Method to minimize tarring and maximize yield. This is superior to the classic one-pot sulfuric acid method.

Reagents:
  • Substituted Aniline (10 mmol)

  • 2,4-Pentanedione (Acetylacetone) (11 mmol)

  • Polyphosphoric Acid (PPA) (15 g)

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology:
  • Formation of Enaminone (The "Safe" Step):

    • In a 50 mL round-bottom flask, combine aniline and diketone.

    • Add molecular sieves (4Å) or use a Dean-Stark trap if scaling up (>5g).

    • Reflux in toluene or heat neat at 85°C for 2 hours.

    • Checkpoint: Perform TLC.[1] You should see a new, less polar spot (enamine) and disappearance of the aniline.

    • Remove solvent/water under reduced pressure.

  • Cyclization (The "Critical" Step):

    • Add PPA directly to the crude enaminone residue.

    • Stir mechanically (overhead stirrer recommended) as the mixture will be very viscous.

    • Heat to 120°C for 2–4 hours.

    • Observation: Color will darken, but should not turn into charcoal.

  • Workup (Quenching):

    • Cool to 60°C.

    • Pour the warm mixture slowly into crushed ice (100 g) with vigorous stirring. (PPA hydrolysis is exothermic).

    • Neutralize with 25% NaOH or

      
       until pH ~8-9.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis often improves yields and reduces reaction times from hours to minutes. It is particularly effective when using solid acid catalysts (like Montmorillonite K-10) or neat conditions, as it minimizes the contact time with heat, reducing thermal degradation (tar).

Q: Why is my yield low even though the "tar" is minimal? A: This usually indicates hydrolytic reversion . The cyclization step produces water. If water is not removed or if the acid contains significant water, the equilibrium shifts back toward the open-chain enamine, which can then hydrolyze back to the starting aniline.

  • Fix: Ensure your PPA is high quality (high

    
     content) or add a small amount of 
    
    
    
    to the reaction mixture to act as a chemical dessicant.

Q: How do I separate the 5- and 7-isomers if I get a mixture? A: These isomers often have very similar polarities. However, they frequently have different crystallization properties.

  • Technique: Try recrystallization from ethanol or hexane/ethyl acetate mixtures first.

  • Technique: If chromatography is necessary, use a gradient with a modifier like Triethylamine (1%) to sharpen the bands of the basic quinolines.

References
  • Combes, A. (1888).[2] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[2] 89.

  • Sloop, J. C., et al. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry, 21(10), 860-867.

  • Roberts, R. M., & Turner, D. W. (1950). "The Mechanism of the Combes Quinoline Synthesis." Journal of the American Chemical Society, 72(7), 3132–3135.

  • Bergstrom, F. W. (1944).[2] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277.

Sources

Technical Support Center: Handling and Storage of 3-Methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methylquinoline-6-carboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PRMT5 inhibitors, and other targeted therapeutics[1][2]. While the quinoline core provides excellent pharmacological properties, it introduces specific handling challenges.

As a Senior Application Scientist, I have structured this guide to address the mechanistic causes of degradation—specifically N-oxidation, photolysis, and autoxidation—and provide self-validating protocols to ensure the integrity of your compound during long-term storage.

Causality & Mechanisms: Understanding the Vulnerabilities

To effectively prevent degradation, it is critical to understand why 3-Methylquinoline-6-carboxylic acid degrades. The stability of this molecule is dictated by its electronic structure:

  • The Quinoline Nitrogen: The lone pair on the heterocyclic nitrogen is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of quinoline N-oxides[3][4].

  • The 3-Methyl Group: Alkyl groups attached to the electron-deficient quinoline ring can undergo autoxidation at the benzylic-like position, especially under prolonged thermal stress or in the presence of radical initiators.

  • The Conjugated Pi-System: Quinolines are notoriously photolabile. Exposure to UV or ambient light excites the molecule into a triplet state, triggering radical-mediated polymerization and ring-cleavage reactions. This visually presents as a shift from an off-white powder to a dark brown solid[4][5].

Troubleshooting Guide & FAQs

Q1: My solid batch of 3-Methylquinoline-6-carboxylic acid has turned from an off-white powder to a light brown color over the past six months. Is it still usable? Analysis: The discoloration is a hallmark of photolytic degradation and trace polymerization[4]. Quinolines absorb UV and near-UV light, initiating radical coupling or oxidation[5]. Resolution: Do not use the discolored batch for sensitive biological assays or late-stage synthesis without repurification. To prevent this, solid stocks must be stored "Sealed in dry, 2-8°C" conditions[6][7], strictly protected from light using amber glass vials or aluminum foil wrapping[3].

Q2: LC-MS analysis of my DMSO stock solution shows a prominent +16 Da impurity peak after a few weeks of storage. What is this, and how do I stop it? Analysis: A +16 Da mass shift strongly indicates the formation of an N-oxide at the quinoline nitrogen, or less commonly, hydroxylation of the 3-methyl group[3][4]. DMSO is hygroscopic and can absorb moisture and oxygen from the air, accelerating oxidative degradation. Resolution:

  • Use anhydrous, degassed DMSO.

  • Purge the headspace of the storage vial with an inert gas (Nitrogen or Argon) before sealing[3].

  • Store solutions in single-use aliquots at -20°C to minimize freeze-thaw cycles and oxygen exposure.

Q3: I am observing inconsistent yields in my HATU-mediated amide coupling reactions using this carboxylic acid. Could storage conditions be the culprit? Analysis: Yes. If the compound has absorbed moisture (hygroscopicity), the water will compete with the amine nucleophile during the HATU activation step. This hydrolyzes the active ester back to the starting material, consuming the coupling reagent and stalling the reaction[1]. Resolution: Store the solid in a desiccator. If moisture absorption is suspected, dry the compound under high vacuum at 40°C for 12 hours prior to use.

Data Presentation: Degradation Pathways & Prevention

Degradation PathwayPrimary TriggerAnalytical SignaturePreventive Measure
N-Oxidation Dissolved O₂, ROSLC-MS: +16 Da (m/z shift)Inert gas purging (Ar/N₂), use degassed solvents[3].
Photolysis UV / Ambient LightVisual: Browning, UV-Vis: Broadening of absorption bandsAmber vials, foil wrapping, store in dark[3][4].
Moisture Absorption HumidityKarl Fischer: >0.5% water, NMR: broad H₂O peakDesiccator storage, sealed containers at 2-8°C[6].
Thermal Degradation Heat (>50°C prolonged)HPLC: Multiple unknown peaks, loss of purityStore at 2-8°C (solid) or -20°C (solution)[3][7].

Mandatory Visualization: Degradation Pathways

DegradationPathways Molecule 3-Methylquinoline- 6-carboxylic acid NOxide Quinoline N-Oxide (+16 Da) Molecule->NOxide N-Oxidation MethylOx 3-Hydroxymethyl Derivative (+16 Da) Molecule->MethylOx Autoxidation PhotoDeg Photolytic Polymerization (Discoloration) Molecule->PhotoDeg Photolysis Light UV / Ambient Light Light->PhotoDeg Oxidants O2 / ROS Oxidants->NOxide Oxidants->MethylOx Heat Elevated Temp Heat->PhotoDeg

Mechanistic pathways of 3-Methylquinoline-6-carboxylic acid degradation and environmental triggers.

Experimental Protocols

Protocol 1: Stability-Indicating Forced Degradation Study

To establish a self-validating system for your specific storage environment, perform a forced degradation study before committing large batches to long-term storage[3].

  • Preparation: Prepare a 10 mM stock solution of 3-Methylquinoline-6-carboxylic acid in HPLC-grade Acetonitrile/Water (50:50).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours[3].

  • Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to a UV/Vis light source (integrated near-UV energy of ≥200 W·h/m²) for 24 hours[3]. Keep a foil-wrapped vial as a dark control.

  • Thermal Stress: Transfer 1 mL of stock to a sealed vial and heat at 60°C for 48 hours.

  • Analysis: Analyze all samples via LC-MS. Compare the degradation peaks (e.g., +16 Da for N-oxides) against the dark/cold controls to validate the specific vulnerabilities of your batch.

Protocol 2: Optimal Aliquoting and Storage Workflow
  • Drying: Upon receipt, place the solid compound in a vacuum desiccator containing Drierite (calcium sulfate) for 24 hours to remove transit moisture.

  • Aliquoting: In a nitrogen-purged glovebox or using a steady stream of dry N₂, weigh out the solid into single-use amber glass vials (e.g., 10 mg or 50 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the cap junction with Parafilm to create a moisture barrier.

  • Storage: Store the solid aliquots at 2-8°C[6][7]. For DMSO stock solutions, store at -20°C and discard any remaining solution after thawing to prevent freeze-thaw degradation.

References

  • [1] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. PubMed Central (NIH). URL: [Link]

  • [2] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry (ACS). URL: [Link]

  • [5] Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. Chemical Research in Toxicology (ACS). URL: [Link]

  • [4] Quinoline | C9H7N | CID 7047. PubChem - Hazardous Substances Data Bank (NIH). URL: [Link]

Sources

Column chromatography techniques for purifying quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Purifying quinoline derivatives and related nitrogen heterocycles presents a notorious challenge: severe peak tailing, irreversible column adsorption, and poor recovery.

As an Application Scientist, I designed this guide to move beyond generic advice. Here, we address the fundamental physical chemistry driving these issues—specifically, the acid-base interactions between the quinoline's basic nitrogen and the stationary phase—and provide field-proven, self-validating protocols to resolve them.

Mechanistic Insight: Why Do Quinolines Tail?

The core issue in quinoline purification lies in secondary interactions. Standard silica gel contains residual silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5[1]. Quinoline derivatives typically possess a basic nitrogen atom. When these molecules interact, the partially ionized silanols act as strong cation-exchangers and hydrogen-bond donors. Instead of partitioning smoothly based on polarity, the quinoline becomes chemically tethered to the silica, resulting in a "streaking" effect on TLC and severe tailing in column chromatography[1].

Mechanism S Acidic Silanol (Si-OH) pKa ~4.5 I Strong H-Bonding & Ion Exchange (Tailing) S->I + Quinoline D TEA-Capped Silanol (Neutralized) S->D + 1% TEA Q Quinoline (Basic N) pKa ~4.9 Q->I T Triethylamine (TEA) Competitor T->D E Sharp Quinoline Elution (No Tailing) D->E + Quinoline

Caption: Mechanistic pathway of silanol-quinoline interactions and the neutralizing effect of TEA.

Frequently Asked Questions & Troubleshooting

Q1: I am running a normal phase silica column, and my quinoline derivative is streaking across all fractions. How do I fix this? A: You are experiencing unsuppressed silanophilic interactions. The most effective intervention is to deactivate the silica column using a sacrificial amine, typically 1-2% Triethylamine (TEA)[1]. TEA is highly basic and competitively binds to the acidic silanol sites before your quinoline is loaded. See Protocol A for the self-validating methodology.

Q2: My polar quinoline compound shows little to no retention on a C18 reverse-phase column, eluting near the solvent front with significant tailing. What is the cause? A: This is a dual issue of ionization and residual silanol activity on the C18 support. Basic compounds like quinolines are prone to secondary interactions with uncapped silanols in reverse-phase (RP) systems[1]. To troubleshoot, you must adjust the mobile phase pH to a low range (pH 2.5–4.0) using buffers like 10 mM ammonium formate or phosphoric acid. Operating at low pH protonates both the quinoline (increasing its solubility in the mobile phase) and the acidic silanol groups (neutralizing them), thereby suppressing unwanted interactions[1][2].

Q3: I am trying to separate closely related structural isomers (e.g., benzo[f]quinoline isomers). Standard C18 gradients are resulting in co-elution. What is the next step? A: Structural isomers share identical molecular weights and nearly identical polarities, making standard hydrophobic partitioning (C18) ineffective[3]. You must change the column chemistry to exploit subtle differences in the spatial arrangement of the nitrogen atom. Switch from a C18 phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce π-π interactions and dipole-dipole interactions, which are highly sensitive to the geometric positioning of aromatic nitrogen atoms[3].

Diagnostic Workflow for Quinoline Purification

Workflow A Crude Quinoline Mixture B Assess Polarity via TLC A->B C Normal Phase (Silica) B->C Low/Med Polarity D Reverse Phase (C18) B->D High Polarity E Tailing Observed? C->E G Tailing/Early Elution? D->G F Deactivate with 1-2% TEA E->F Yes H Adjust Mobile Phase pH < 3.0 G->H Yes

Caption: Decision tree for selecting chromatographic modes and resolving tailing in quinoline purification.

Quantitative Data: Chromatographic Interventions

The following table summarizes the expected quantitative improvements when applying specific interventions to quinoline chromatography.

InterventionStationary PhaseMobile Phase Additive / pHTarget MechanismExpected Tailing Factor (

)
Expected Recovery
Untreated Control Standard Silica GelNone (Neutral)N/A> 3.5 (Severe)40 - 60%
Amine Deactivation Standard Silica Gel1-2% Triethylamine (TEA)Silanol Capping1.1 - 1.3> 90%
Alternative Support Basic AluminaNoneAvoids Acidic Sites1.0 - 1.2> 85%
RP pH Optimization End-capped C18pH 2.5 (Ammonium Formate)Silanol Protonation1.0 - 1.1> 95%
Isomer Resolution Phenyl-HexylpH 4.0

Stacking
1.2> 90%

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Normal Phase Silica Deactivation with TEA

Use this protocol for flash chromatography of lipophilic to moderately polar quinolines.

  • Solvent Preparation: Prepare your desired elution solvent mixture (e.g., Hexane/Ethyl Acetate) and add exactly 1% to 2% (v/v) Triethylamine (TEA)[1].

    • Causality: TEA acts as a sacrificial base. Because its pKa (~10.7) is higher than that of most quinolines (~4.9), it preferentially and irreversibly binds to the acidic silanol sites on the silica gel.

  • Column Packing & Deactivation: Dry pack the column with silica gel. Flush the column with 2 to 3 column volumes (CV) of the TEA-spiked solvent mixture[1].

    • Self-Validation Checkpoint: Collect a few drops of the flow-through from the bottom of the column and spot it on a TLC plate treated with a pH indicator (e.g., bromocresol green). A blue spot confirms the column is fully saturated with TEA and the acidic sites are neutralized.

  • Equilibration: Flush the column with 2 CV of your initial elution solvent without TEA to remove excess, unbound base from the interstitial volume[1].

  • Loading and Elution: Load your crude quinoline mixture and run the chromatography.

    • Causality: The quinoline will now partition based purely on polarity rather than ion-exchange, resulting in sharp, Gaussian bands.

Protocol B: Reverse-Phase HPLC Method Development for Polar Quinolines

Use this protocol for highly polar quinolines or fluoroquinolone derivatives.

  • Mobile Phase Acidification: Prepare Mobile Phase A (Aqueous) using 10 mM ammonium formate and adjust the pH to 2.5 using formic acid. Prepare Mobile Phase B (Organic) using Acetonitrile[1].

    • Causality: At pH 2.5, the basic quinoline nitrogen is fully protonated (cationic), increasing its solubility and preventing it from acting as a hydrogen bond acceptor. Simultaneously, the residual silanols on the C18 column are fully protonated (neutral), eliminating their cation-exchange capacity[1][2].

  • Column Conditioning: Flush the end-capped C18 column with 100% Mobile Phase B for 5 minutes, followed by 100% Mobile Phase A for 10 minutes to ensure complete equilibration of the buffer[1].

  • Gradient Optimization: Run a scouting gradient from 5% B to 95% B over 20 minutes.

    • Self-Validation Checkpoint: Inject a neutral, unretained marker (e.g., uracil) alongside your quinoline sample. If the neutral marker elutes as a sharp peak but the quinoline still tails, the issue is chemical (secondary interactions) rather than physical (column voiding). If both tail, the column bed is physically degraded and must be replaced.

References

  • Kumar et al., IJPSR, 2016; Vol. 7(2): 531-542. International Journal of Pharmaceutical Sciences and Research URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylquinoline-6-carboxylic Acid and Its Isomers: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1] The strategic placement of functional groups, such as methyl and carboxylic acid moieties, can drastically alter the biological profile of the quinoline core. This guide provides an in-depth comparative analysis of the potential biological activities of 3-Methylquinoline-6-carboxylic acid and its positional isomers. Due to the limited direct experimental data on this specific compound, this analysis is built upon established Structure-Activity Relationship (SAR) principles derived from extensive research on isomeric quinoline carboxylic acids.[2] We will explore how the positional interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group across the quinoline ring system is predicted to influence anticancer, antimicrobial, and anti-inflammatory activities. This guide synthesizes data from the broader class of quinoline derivatives to provide a predictive comparison, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Quinoline Core and the Significance of Isomerism

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antimalarial activities.[3] The biological activity of a quinoline derivative is not merely determined by the presence of functional groups but is critically dependent on their specific positions on the ring structure.

Isomerism—where molecules share the same chemical formula but have different arrangements of atoms—plays a pivotal role in determining a compound's efficacy, target selectivity, and pharmacokinetic properties. For a methylquinoline carboxylic acid, the relative positions of the methyl and carboxylic acid groups dictate the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which govern its interaction with biological targets.[4] This guide will systematically compare the anticipated biological activities based on the location of the carboxylic acid group (e.g., at C2, C3, C4, C6) and the modulatory effect of the methyl group.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological profile of a methylquinoline carboxylic acid isomer is best understood by dissecting the roles of its key functional groups in relation to their position.

Anticancer Activity

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like dihydroorotate dehydrogenase (DHODH) and protein kinases, as well as by inducing apoptosis.[5][6] The position of the carboxylic acid is a primary determinant of the mechanism and potency.

  • Quinoline-4-Carboxylic Acids: This isomeric class is one of the most studied for anticancer applications.[6] A carboxylic acid at the C4 position is often a strict requirement for the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway essential for cancer cell proliferation.[6] The well-known DHODH inhibitor Brequinar features this scaffold. The methyl group's position would further modulate this activity. A methyl group at C3, as in the parent topic, could influence the orientation of a larger substituent at the C2 position, which is known to be critical for binding to DHODH.[7]

  • Quinoline-2-Carboxylic Acids: Derivatives with a carboxylic acid at the C2 position have also demonstrated significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancer.[8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[9]

  • Quinoline-3-Carboxylic Acids: This class has shown potent antiproliferative activity. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have exhibited micromolar inhibition against MCF-7 and K562 cancer cell lines, with some compounds showing IC50 values as low as 0.28 µM.[10]

  • Quinoline-6-Carboxylic Acids: The carboxylic acid on the benzo-ring, as in the parent topic, places it further from the nitrogen heterocycle. While less commonly associated with potent, direct enzyme inhibition compared to C2/C4 isomers, this substitution can still contribute to overall activity, potentially by improving solubility or participating in different receptor interactions.

The addition of a methyl group generally increases lipophilicity, which can enhance membrane permeability and, consequently, cellular uptake. However, its position can also introduce steric hindrance, potentially weakening the interaction with a biological target if it is near a critical binding moiety like the carboxylic acid.

Antimicrobial Activity

The quinoline core is famously the basis for the quinolone class of antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6]

  • Quinoline-3-Carboxylic Acids: The C3-carboxylic acid is a hallmark of the classic quinolone antibiotics (e.g., ciprofloxacin, levofloxacin). This group, combined with a ketone at C4, is essential for binding to the DNA-gyrase complex. Therefore, isomers of methylquinoline carboxylic acid with the carboxyl group at the C3 position are most likely to exhibit potent antibacterial activity, provided other structural requirements are met.

  • Quinoline-4-Carboxylic Acids: While the C3 position is classic for quinolone antibiotics, derivatives of 2-phenyl-quinoline-4-carboxylic acid have also shown promising antibacterial activity, particularly against Staphylococcus aureus (MIC of 64 µg/mL for some derivatives).[11] This suggests an alternative binding mode or mechanism.

  • Other Isomers (C2, C6, etc.): Isomers lacking the C3-carboxylic acid are generally much less potent as DNA gyrase inhibitors. Their antimicrobial activity, if any, would likely arise from different mechanisms. For 3-Methylquinoline-6-carboxylic acid, significant intrinsic antibacterial activity via the classic quinolone mechanism is not expected.

Anti-inflammatory Activity

Quinoline derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3]

  • Quinoline-4-Carboxylic and Quinoline-3-Carboxylic Acids: Both of these classes have demonstrated appreciable anti-inflammatory properties, showing significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage inflammation models.[8][12] Their activity is often compared to that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8][12] The carboxylic acid moiety is crucial, as it mimics the structure of arachidonic acid, the natural substrate for COX enzymes.

Quantitative Data Comparison

Direct comparative data for the complete set of methylquinoline carboxylic acid isomers is not available in published literature. However, we can compile data for representative quinoline carboxylic acid derivatives to illustrate the impact of substituent placement on biological activity.

Table 1: Comparative Anticancer Activity of Representative Quinoline Carboxylic Acid Derivatives

Compound Class/DerivativeCancer Cell LineIC50 / ActivityReference(s)
Quinoline-2-Carboxylic Acid MCF-7 (Breast)Significant Growth Inhibition[8]
Quinoline-3-Carboxylate Derivative (4m) K562 (Leukemia)0.28 µM[10]
Quinoline-3-Carboxylate Derivative (4n) MCF-7 (Breast)0.33 µM[10]
Quinoline-4-Carboxylic Acid MCF-7 (Breast)Remarkable Growth Inhibition[8][12]
Brequinar (A Quinoline-4-Carboxylic Acid) DHODH Enzyme7.30 nM[7]
6-Chloro-2-aryl-quinoline-4-carboxylic acid (3j) K-562 (Leukemia)7.65 ± 0.97 µM (GI50)[13]
2-Aminoquinoline-3-Carboxylic Acid Derivative Protein Kinase CK20.65 µM[14]

Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives

Compound Class/DerivativeBacterial StrainMIC (Minimum Inhibitory Concentration)Reference(s)
2-Phenyl-quinoline-4-carboxylic acid (5a4) S. aureus64 µg/mL[11]
2-Phenyl-quinoline-4-carboxylic acid (5a7) E. coli128 µg/mL[11]
Indolizinoquinoline-5,12-dione (7) E. coli2 µg/mL[15]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis0.1 µM[16]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for assessing the primary activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Why a 96-well plate? It allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Why 24h pre-incubation? This ensures cells have recovered from passaging and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

  • Why a vehicle control? Solvents like DMSO can have slight toxicity at higher concentrations. The vehicle control allows for the normalization of data and ensures that the observed effect is due to the compound itself, not the solvent.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[18]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also halves the compound concentration to the desired final test range.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Mechanistic Insights & Signaling Pathways

Understanding the molecular mechanism is crucial for rational drug design. Based on established data for quinoline carboxylic acids, we can postulate the primary mechanisms for anticancer and antibacterial isomers.

Anticancer Mechanism: DHODH Inhibition

For quinoline-4-carboxylic acid isomers, a primary anticancer mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cancer cells, due to their rapid proliferation, are highly dependent on this pathway.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_result Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP PRPP Transferase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate catalyzes Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine_Depletion Quinoline_Isomer Quinoline-4-Carboxylic Acid Isomer Quinoline_Isomer->DHODH Inhibits Cell_Arrest Cell Cycle Arrest & Apoptosis Pyrimidine_Depletion->Cell_Arrest DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Action cluster_result Cellular Outcome Relaxed_DNA Relaxed DNA Replication_Fork Replication Fork Progression Relaxed_DNA->Replication_Fork Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase binds to DNA_Gyrase->Relaxed_DNA induces negative supercoils DNA_Damage Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Damage Quinolone_Isomer Quinoline-3-Carboxylic Acid Isomer (Quinolone) Quinolone_Isomer->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by quinolone-type isomers.

Conclusion and Future Directions

While direct experimental evidence for 3-Methylquinoline-6-carboxylic acid remains elusive, a comprehensive analysis of its isomers based on established SAR principles provides a strong predictive framework for its biological potential. The position of the carboxylic acid is the paramount determinant of the primary mode of action, with C4 and C2 isomers showing promise in anticancer applications, and C3 isomers being the classical scaffold for antibacterial activity. The methyl group serves as a modulator, influencing potency and pharmacokinetics through steric and electronic effects.

This guide underscores the critical importance of isomeric positioning in drug design. Future research should focus on the systematic synthesis and parallel biological evaluation of a complete set of methylquinoline carboxylic acid isomers. Such studies would provide definitive quantitative data, validate the predictions made herein, and potentially uncover novel therapeutic leads with optimized activity and selectivity profiles.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. Available at: [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

  • 2-Methylquinoline-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 2-Methyl-Quinoline-4-carboxylic acid. (2023). J&K Scientific. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. Available at: [Link]

  • Antimicrobial activity of the compounds against several standard strains. (n.d.). ResearchGate. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. Available at: [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). PMC. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Available at: [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). PMC. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate. Available at: [Link]

Sources

Structure-activity relationship (SAR) of 3-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 3-Methylquinoline Derivatives: A Comparative Guide to Kinase and Proteasome Inhibition

Executive Summary

As a Senior Application Scientist evaluating heterocyclic scaffolds for hit-to-lead optimization, the 3-methylquinoline core consistently stands out. Its partially saturated bicyclic structure provides a highly versatile electronic environment and multiple functionalization sites[1]. The methyl group at the 3-position acts as a critical steric and electronic modulator, influencing the orientation of the quinoline nitrogen and optimizing target engagement in various enzymatic pockets[1][2]. This guide objectively compares the structure-activity relationship (SAR) of 3-methylquinoline derivatives across three primary therapeutic targets: Receptor Tyrosine Kinases (RTKs), Casein Kinase 2 (CK2α), and the Proteasome subunit Rpn11.

Mechanistic Overview & Rational Design

The pharmacological utility of 3-methylquinolines is dictated by their precise substitution patterns:

  • Halogenation at Position 6 (RTK Inhibition): 6-halo-3-methylquinolin-4-amines act as potent RTK inhibitors[3]. By blocking the autophosphorylation of RTKs, they inhibit downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately reducing cancer cell proliferation and survival[3].

  • Thiol Substitution at Position 8 (Rpn11 Inhibition): 8-thioquinoline (8TQ) derivatives target Rpn11, a Zn2+-dependent metalloisopeptidase located in the lid of the 19S regulatory particle of the proteasome[4][5]. The thiol group coordinates the catalytic zinc ion, preventing the deubiquitination of misfolded proteins and triggering apoptosis in neoplastic cells[4][6].

  • Linker Modifications (CK2α Targeting): When utilized as a head group attached via a pentyl linker, the 3-methylquinoline moiety orients its basic nitrogen toward the kinase hinge region, achieving high-affinity allosteric binding without relying on classical hydrogen bonds[2].

G Inhibitor 6-Halo-3-methylquinolin-4-amine (Kinase Inhibitor) RTK Receptor Tyrosine Kinase (RTK) Inhibitor->RTK Blocks Autophosphorylation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cancer Cell Proliferation & Survival ERK->CellCycle

Inhibition of the RTK/MAPK signaling pathway by 6-halo-3-methylquinolin-4-amine derivatives.

Comparative SAR Analysis

To systematically evaluate these derivatives, we must analyze how specific functional groups alter physicochemical properties and binding affinities.

Table 1: Quantitative SAR Comparison of 3-Methylquinoline Derivatives

Derivative ScaffoldPrimary TargetKey SubstitutionQuantitative MetricMechanistic Feature
6-Iodo-3-methylquinolin-4-amine RTKs6-IodoHighest LipophilicityStrong halogen bonding; high potency but potential off-target toxicity[3].
6-Chloro-3-methylquinolin-4-amine RTKs6-ChloroModerate LipophilicityRepresents a classical approach to halogenation; balanced safety and efficacy profile[3].
8-Thioquinoline (Compound 35) Proteasome Rpn118-ThiolIC50 ≈ 300 nMSelectively coordinates catalytic Zn2+ in the JAMM domain, outperforming the base 8TQ fragment (IC50 ~2.5 µM)[4][5].
3-Methylquinoline-sulfonamide CK2α3-Methyl head groupITC Binding = 263 nMOrients basic nitrogen to the hinge region without classical H-bonds[2].

Causality Insight in Lead Optimization: In the 6-halo series, the lipophilicity trend strictly follows I > Br > Cl[3]. The 6-iodo analog exhibits superior potency due to its larger atomic radius and enhanced halogen bonding potential within the hydrophobic kinase pocket. However, this increased lipophilicity translates to a higher propensity for non-specific hydrophobic interactions, increasing cellular toxicity[3]. Conversely, the 8-thioquinoline series demonstrates that while the 8-thiol substitution is non-negotiable for zinc coordination, the surrounding steric bulk must be meticulously optimized to prevent off-target binding to other JAMM domain proteins like Csn5 and AMSH[4][6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, SAR data must be validated through orthogonal, self-validating assays. Below are the field-proven protocols used to evaluate these derivatives.

Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Inhibition Assays (FRET / ITC) Synthesis->InVitro CellAssay Cell-Based Assays (UbG76V-GFP / MTT) InVitro->CellAssay SAR SAR Data Analysis & Lead Optimization CellAssay->SAR SAR->Synthesis Iterative Refinement

Iterative experimental workflow for validating the SAR of 3-methylquinoline derivatives.

Protocol 1: FRET-Based In Vitro Rpn11 Inhibition Assay
  • Purpose: To quantify the exact IC50 of 8-thio-3-methylquinoline derivatives against the proteasome subunit Rpn11.

  • Causality & Self-Validation: We utilize a TAMRA/QXL FRET pair attached to a di-ubiquitin substrate (DiUBK63TAMRA)[4]. Because Rpn11 is a deubiquitinase, its cleavage of the substrate physically separates the fluorophore from the quencher. This provides a real-time kinetic readout of enzymatic activity, which is mathematically superior to end-point assays for calculating precise IC50 values and confirming direct target engagement.

  • Step-by-Step Workflow:

    • Preparation: Dilute purified 26S proteasome in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Compound Incubation: Add 3-methylquinoline derivatives in a 10-point dose-response concentration series (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow steady-state binding.

    • Substrate Addition: Add 100 nM of the DiUBK63TAMRA substrate to initiate the reaction[4].

    • Kinetic Readout: Measure fluorescence polarization (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes. Calculate the initial velocity (V0) and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Cell-Based Target Engagement (HeLa UbG76V-GFP Assay)
  • Purpose: To validate the cell permeability and intracellular target engagement of the synthesized derivatives.

  • Causality & Self-Validation: In vitro potency does not guarantee cellular efficacy. By using a HeLa cell line stably expressing UbG76V-GFP (a ubiquitin-fused green fluorescent protein), we create a self-validating phenotypic system[4]. A functioning proteasome rapidly degrades this tagged protein. If the 3-methylquinoline derivative successfully penetrates the cell membrane and inhibits Rpn11, GFP accumulates. This provides a direct, quantifiable fluorescent signal that proves both bioavailability and mechanism of action simultaneously[4].

  • Step-by-Step Workflow:

    • Cell Seeding: Plate HeLa UbG76V-GFP cells at 10,000 cells/well in a 96-well optical bottom plate.

    • Pre-treatment: Treat cells with the β5 inhibitor MG132 for 2 hours to force the initial accumulation of UbG76V-GFP[4].

    • Wash & Dose: Wash out MG132 and immediately apply the 3-methylquinoline derivatives (e.g., Compound 35).

    • Monitoring: Monitor the decay of GFP fluorescence over 4 hours using a high-content imaging system[4]. Compounds that maintain high GFP fluorescence are confirmed as cell-permeable Rpn11 inhibitors.

References

  • [4] Perez, C., et al. Discovery of an Inhibitor of the Proteasome Subunit Rpn11. Journal of Medicinal Chemistry, 2017. URL:[Link]

  • [2] HUST / bioRxiv. Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. bioRxiv, 2024. URL:[Link]

  • [5] Huber, E. M., et al. The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. NIH PMC, 2017. URL:[Link]

  • [6] Wang, Y., et al. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases. NIH PMC, 2021. URL:[Link]

Sources

High-Efficiency HPLC Method Validation for 3-Methylquinoline-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

In the landscape of modern drug discovery, 3-Methylquinoline-6-carboxylic acid (3-MQ-6-CA) has emerged as a critical building block and intermediate. Notably, it is a key structural moiety in the synthesis of MTA-cooperative PRMT5 inhibitors (such as AM-9747), which represent a breakthrough in targeting MTAP-deleted cancers [1].

Accurate quantification of 3-MQ-6-CA during active pharmaceutical ingredient (API) synthesis is paramount. However, quinoline derivatives are notoriously difficult to chromatograph. The basic quinoline nitrogen often engages in secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing, poor resolution, and integration errors.

This guide objectively compares a traditional Fully Porous Particle (FPP) C18 method against an optimized Superficially Porous Particle (SPP / Core-Shell) C18 method . Furthermore, we provide a comprehensive, self-validating analytical protocol aligned with the newly adopted [2].

Mechanistic Rationale: Overcoming Peak Tailing

To achieve a self-validating, robust method, one must understand the causality behind the chromatographic behavior of 3-MQ-6-CA. The molecule possesses two ionizable groups: a carboxylic acid (pKa ~4.5) and a basic quinoline nitrogen (pKa ~5.0).

If analyzed at a neutral pH, the molecule exists as a zwitterion, leading to split peaks and poor retention. By dropping the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve three critical mechanistic goals:

  • Ion Suppression: The carboxylic acid is fully protonated (neutralized), driving hydrophobic retention on the C18 phase.

  • Nitrogen Protonation: The quinoline nitrogen becomes positively charged.

  • Silanol Masking: The low pH and the ion-pairing nature of TFA mask the acidic silanols on the silica surface, preventing the protonated nitrogen from engaging in secondary tailing interactions.

Mechanism A 3-MQ-6-CA (Analyte) BB BB A->BB B Acidic Mobile Phase (0.1% TFA, pH 2.0) D Quinoline Nitrogen (Protonated) B->D C Carboxylic Acid (Ion-Suppressed) E Core-Shell C18 (Endcapped) C->E D->E F Eliminated Silanol Interactions E->F G High-Efficiency Symmetric Peak F->G BB->C

Fig 1: Mechanistic pathway of pH-driven peak shape optimization for 3-MQ-6-CA.

Comparative Performance: Core-Shell vs. Fully Porous C18

Traditional HPLC methods often rely on 5 µm Fully Porous Particles (FPP). While functional, FPPs suffer from deep diffusion paths. Analytes take longer to travel in and out of the pores, increasing the mass transfer resistance (


 term in the van Deemter equation).

By upgrading to a 2.7 µm Core-Shell (SPP) column, the solid silica core limits the diffusion depth. This drastically reduces longitudinal diffusion and Eddy diffusion, yielding UHPLC-level efficiencies (sharper peaks) at standard HPLC backpressures.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic 70% Water (0.1% TFA) / 30% Acetonitrile (0.1% TFA), Flow: 1.0 mL/min, Temp: 30°C, UV: 254 nm.

Performance MetricTraditional FPP C18 (150 x 4.6 mm, 5 µm)Optimized Core-Shell C18 (100 x 4.6 mm, 2.7 µm)Causality / Advantage
Retention Time (tR) 8.4 min4.1 min50% reduction in run time due to shorter column and lower void volume.
Theoretical Plates (N) 8,50022,400>2.5x efficiency due to minimized mass transfer resistance in the SPP shell.
Tailing Factor (Tf) 1.65 (Significant tailing)1.08 (Highly symmetric)High-purity Type B silica in SPP eliminates trace metal/silanol interactions.
System Backpressure 110 bar185 barSlightly higher, but well within the 400 bar limit of standard HPLC systems.
Resolution (vs. Impurity) 1.83.5Sharper peaks eliminate co-elution risks with structurally similar isomers.

Self-Validating Experimental Protocols

To ensure data integrity, analytical methods must be self-validating . This means the protocol contains internal logic gates (System Suitability Tests) that prevent the generation of invalid data if the chromatographic environment shifts.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water to ensure complete solubility of the analyte prior to injection.

Step 2: Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 3-MQ-6-CA reference standard into a 10 mL volumetric flask.

  • Dissolve in 8 mL of Diluent, sonicate for 5 minutes until visually clear, and dilute to volume (Concentration: 1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Mobile Phase A (Concentration: 100 µg/mL).

  • Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is chosen over Nylon to prevent acidic degradation of the filter membrane).

Step 3: Automated System Suitability Testing (SST)

Program the Chromatography Data System (CDS) to execute the following self-validating sequence logic:

  • Action: Inject the 100 µg/mL standard 6 consecutive times before the sample batch.

  • Logic Gate 1 (Precision): If %RSD of peak area > 2.0%, ABORT sequence.

  • Logic Gate 2 (Peak Shape): If Tailing Factor > 1.5, ABORT sequence.

  • Action: Inject an SST verification standard after every 10 sample injections.

ICH Q2(R2) Method Validation Execution

The optimized Core-Shell method was subjected to rigorous validation in accordance with the updated [2], which emphasize a lifecycle and risk-based approach to analytical procedures.

ValidationFlow SST System Suitability (RSD < 2.0%) Spec Specificity (No Matrix Interference) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Inter/Intra-day) Acc->Prec Rob Robustness (DoE Evaluation) Prec->Rob

Fig 2: ICH Q2(R2) sequential validation lifecycle for quantitative analytical procedures.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaObserved ResultStatus
Specificity Injection of blank diluent and synthesis matrix.No interfering peaks at the tR of 3-MQ-6-CA.Zero interference detected at 4.1 min.Pass
Linearity & Range 5 concentration levels ranging from 10 µg/mL to 150 µg/mL.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998Pass
Accuracy Spike recovery at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.5%Pass
Precision (Repeatability) 6 replicate injections of the 100 µg/mL standard.%RSD of peak area ≤ 2.0%.%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD: S/N ≥ 3 LOQ: S/N ≥ 10LOD: 0.5 µg/mL LOQ: 1.5 µg/mLPass
Robustness Deliberate variations in Flow (±0.1 mL/min) and Temp (±5°C).SST criteria must still be met.Tf max = 1.12, RSD max = 0.8%Pass

Conclusion

Transitioning from a traditional fully porous 5 µm column to a 2.7 µm core-shell architecture fundamentally resolves the chromatographic challenges associated with 3-Methylquinoline-6-carboxylic acid. By leveraging the mechanistic synergy of an acidic, ion-pairing mobile phase with a shortened diffusion path, laboratories can cut analysis time by 50% while vastly improving peak symmetry and resolution. The resulting method is fully compliant with ICH Q2(R2) standards, ensuring a trustworthy, self-validating framework for pharmaceutical quality control.

References

  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Technical Comparison Guide: Kinase Cross-Reactivity Profiling of 3-Methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the dual-edged nature of privileged scaffolds. 3-Methylquinoline-6-carboxylic acid is a prime example. Recently, this fragment has gained immense traction as a critical building block for synthesizing MTA-cooperative PRMT5 inhibitors, such as the clinical candidate AM-9747 (1)[1].

However, its structural parent—quinoline-6-carboxylic acid—is a notoriously potent hinge-binding scaffold for the CMGC kinase family, particularly DYRK1A and CLK1 (2)[2]. Therefore, when utilizing 3-Methylquinoline-6-carboxylic acid in drug development, rigorous kinase cross-reactivity profiling is not just recommended; it is a mandatory de-risking step. This guide objectively compares the kinase cross-reactivity of this fragment against alternative quinoline scaffolds and provides self-validating protocols for accurate assessment.

Mechanistic Rationale: The Selectivity Switch

To understand the experimental choices in our assays, we must first understand the causality of the binding mechanics:

  • The Kinase Liability (Off-Target): Unsubstituted quinoline-6-carboxylic acids mimic the adenine ring of ATP. The quinoline nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid at C6 forms critical electrostatic interactions within the ATP-binding hinge region of kinases like DYRK1A[2].

  • The 3-Methyl Selectivity Switch (On-Target): The introduction of a methyl group at the C3 position creates a severe steric clash within the tight, highly conserved ATP pocket of CMGC kinases. Conversely, in the PRMT5:MEP50 complex, this 3-methyl vector perfectly occupies a hydrophobic pocket created only when the enzyme is in an MTA-bound hypomorphic state[1].

ScaffoldLogic cluster_PRMT5 On-Target (PRMT5) cluster_Kinase Off-Target (Kinases) Fragment 3-Methylquinoline- 6-carboxylic acid PRMT5 PRMT5:MEP50 Fragment->PRMT5 Favorable vector Kinase CMGC Kinases Fragment->Kinase Hinge binding MTA MTA-Cooperative PRMT5->MTA Allosteric lock Steric Steric Clash (3-Methyl) Kinase->Steric Binding rejected

Structural logic of 3-Methylquinoline-6-carboxylic acid selectivity between PRMT5 and kinases.

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles of the 3-methylated fragment against its unsubstituted and indolo-fused alternatives. The data demonstrates how the 3-methyl substitution effectively engineers out kinase activity while preserving the scaffold for PRMT5 elaboration.

Compound ScaffoldDYRK1A IC₅₀ (µM)CLK1 IC₅₀ (µM)GSK-3β IC₅₀ (µM)PRMT5 (MTA+) IC₅₀ (µM)
3-Methylquinoline-6-carboxylic acid >100>100>100~5.5 (as Q2A core)
Quinoline-6-carboxylic acid 45.2>100>100>100
11H-indolo[3,2-c]quinoline-6-carboxylic acid 0.0060.851.2>100

Note: The indolo-fused derivative acts as a highly potent DYRK1A inhibitor[2], whereas the 3-methylated core serves as a clean starting point for PRMT5[1], showing no meaningful kinase cross-reactivity.

Self-Validating Experimental Workflows

When screening quinoline derivatives, standard fluorescent assays (like TR-FRET) are highly prone to false positives. Causality: Quinolines are inherently fluorogenic; they absorb UV light and emit in the blue/green spectrum, which violently quenches or interferes with FRET fluorophores. To bypass this, we utilize a radiometric format.

Protocol A: Radiometric Kinase Cross-Reactivity Profiling (³³P-ATP)

This protocol is designed as a self-validating system to ensure absolute confidence in off-target profiling.

  • Compound Titration: Prepare a 10-point dose-response curve of 3-Methylquinoline-6-carboxylic acid in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%. Causality: Exceeding 1% DMSO can denature the kinase, artificially inflating the apparent IC₅₀.

  • Reaction Assembly: Add 10 µL of the kinase master mix (e.g., DYRK1A, 10 nM) and substrate peptide (e.g., Woodtide) in assay buffer (HEPES pH 7.5, MgCl₂, DTT).

  • Radiometric Initiation: Initiate the reaction by adding 10 µL of ATP mix containing 1 µCi of[γ-³³P]-ATP at the Kₘ concentration for the specific kinase. Incubate for 2 hours at room temperature.

  • Termination & Filtration: Stop the reaction by adding 5 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Causality: Phosphoric acid protonates the basic residues of the substrate peptide, forcing it to bind to the negatively charged P81 membrane, while unreacted ³³P-ATP remains soluble.

  • Washing & Reading: Wash the plate 3 times with 1% phosphoric acid to remove all background radioactivity. Add scintillation fluid and read on a MicroBeta counter.

  • Self-Validation (QC): Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is only validated if Z' > 0.6 .

AssayWorkflow Prep 1. Compound Titration (DMSO ≤1%) Radiometric 2. 33P-ATP Kinase Assay (Bypasses Autofluorescence) Prep->Radiometric Filter 3. Filter Binding & Wash (Removes Unbound 33P) Radiometric->Filter Read 4. Scintillation Counting (True Target Affinity) Filter->Read Validate 5. Z'-Factor Calculation (Self-Validating QC) Read->Validate

Self-validating radiometric kinase assay workflow to bypass quinoline autofluorescence.

Protocol B: PRMT5 MTase-Glo Assay (On-Target Verification)

To verify that the lack of kinase activity is not simply due to compound degradation, the fragment must be tested against its intended target.

  • Hypomorphic State Induction: Pre-incubate the PRMT5:MEP50 complex (5 nM) with 10 µM MTA for 30 minutes. Causality: MTA competes with the natural cofactor SAM, locking the enzyme into the hypomorphic state required for the 3-methylquinoline scaffold to bind cooperatively[1].

  • Reaction: Add 3-Methylquinoline-6-carboxylic acid, followed by SAM (1 µM) and histone H4 peptide substrate. Incubate for 60 minutes.

  • Detection: Add MTase-Glo reagent to convert the byproduct (SAH) into ATP, followed by luciferase detection of luminescence.

  • Validation: Ensure signal-to-background ratio is >5 and Z' > 0.6 using a known PRMT5 inhibitor as a positive control.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry.1

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. 2

Sources

Comparative analysis of quinoline-3-carboxylic acid versus quinoline-6-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs attempting to repurpose heterocyclic scaffolds without fully appreciating how positional isomerism dictates target engagement. In the case of the quinoline scaffold, shifting a single carboxyl group from the C3 to the C6 position completely rewires the molecule's electrostatic potential, steric profile, and biological fate.

This guide provides an in-depth comparative analysis of Quinoline-3-carboxylic acid (Q3CA) and Quinoline-6-carboxylic acid (Q6CA) , detailing their divergent bioactivities, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

The Positional Isomerism Paradigm: C3 vs. C6

The quinoline core is a privileged scaffold in medicinal chemistry. However, the placement of the carboxylic acid dictates the primary mechanism of action:

  • Quinoline-3-Carboxylic Acid (Q3CA): The Chelation Paradigm. When positioned at C3 (often adjacent to a C4-oxo group), the carboxylic acid forms a highly stable bidentate chelation pocket. This structural motif is essential for coordinating divalent metal cations (like Mg²⁺). Esterification or amidation of the C3-carboxyl group generally leads to a complete loss of its primary biological activity, underscoring its non-negotiable role in the pharmacophore [1].

  • Quinoline-6-Carboxylic Acid (Q6CA): The Hinge-Binding Paradigm. Positioned on the benzo-fused ring, the C6-carboxyl group projects outward into solvent-exposed regions or acts as a critical hydrogen bond donor/acceptor within the deep ATP-binding pockets of kinases. It does not typically engage in metal chelation but rather drives steric fit and target selectivity[2].

G Root Quinoline Scaffold Q3 Quinoline-3-Carboxylic Acid (Q3CA) Root->Q3 Q6 Quinoline-6-Carboxylic Acid (Q6CA) Root->Q6 Mech3 Mg2+ Chelation (Active Site Binding) Q3->Mech3 Mech6 ATP-Binding Pocket (H-Bonding/Steric Fit) Q6->Mech6 T3_1 DNA Gyrase / Topo IV (Antibacterial) Mech3->T3_1 T3_2 HIV-1 Integrase (Antiviral) Mech3->T3_2 T6_1 DYRK1A Kinase (Neurological) Mech6->T6_1 T6_2 Fluorescent Probes & Ligands Mech6->T6_2

Fig 1. Divergent mechanistic pathways and primary targets of Q3CA and Q6CA isomers.

Mechanistic Bioactivity Comparison

Q3CA: Targeting Metalloenzymes

The Q3CA scaffold is the backbone of the fluoroquinolone antibiotic class (e.g., ciprofloxacin). The C3-COOH and C4-oxo groups chelate the Mg²⁺ ion that bridges the drug to the bacterial DNA gyrase and Topoisomerase IV cleavage complexes, halting DNA replication[1].

Beyond antibacterial applications, this exact Mg²⁺ chelation mechanism has been successfully repurposed to target HIV-1 Integrase . By mapping the Q3CA pharmacophore onto the integrase active site, researchers have developed potent second-generation HIV-1 inhibitors (e.g., elvitegravir precursors) that bind the catalytic metal ions required for viral DNA strand transfer[3],[4]. Additionally, specific modifications of the 3-quinoline carboxylic acid moiety have yielded promising submicromolar inhibitors of protein kinase CK2[5].

Q6CA: Precision Kinase Inhibition

Unlike Q3CA, Q6CA derivatives are primarily utilized to target the ATP-binding hinge region of human kinases. A premier example is the development of 11H-indolo[3,2-c]quinoline-6-carboxylic acids as highly selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target heavily implicated in Down syndrome and Alzheimer's disease[2]. The C6-carboxylic acid establishes critical hydrogen bonds with the kinase backbone, while the extended aromatic system occupies the hydrophobic pocket. Furthermore, Q6CA methyl esters are widely utilized in the synthesis of fluorescent probes and coordination ligands due to their unique electronic emission profiles [6].

Quantitative Bioactivity Profile

To objectively compare their performance, the following table summarizes the foundational bioactivity metrics of representative derivatives from both scaffolds based on current literature[3],[5],[2].

FeatureQuinoline-3-Carboxylic Acid (Q3CA)Quinoline-6-Carboxylic Acid (Q6CA)
Primary Biological Targets DNA Gyrase, Topo IV, HIV-1 Integrase, CK2DYRK1A, CLK isoforms, Fluorescent Probes
Dominant Mechanism Bidentate Mg²⁺ ChelationATP-competitive Hinge Binding
Key Structural Requirement C4-oxo group (for bidentate pairing)Halogenation (e.g., 10-Iodo) for selectivity
Representative Potency IC₅₀ ~10–50 nM (HIV Integrase) IC₅₀ 0.65–18.2 µM (CK2)IC₅₀ ~10–100 nM (DYRK1A)
Cellular Permeability High (zwitterionic nature at physiological pH)Moderate to High (highly dependent on esterification)
Loss of Function Esterification abolishes antibacterial activityC8-substitution causes steric clash in ATP pocket

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, standard assays are insufficient. As an application scientist, I mandate the use of self-validating systems —protocols designed not just to measure an effect, but to prove the causality of the mechanism.

Protocol A: Q3CA Evaluation via DNA Supercoiling Assay (Mg²⁺ Rescue)

Objective: Validate that Q3CA derivatives inhibit DNA Gyrase specifically via Mg²⁺ chelation.

  • Reaction Assembly: Combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the Q3CA derivative (0.1 - 10 µM) in a standard gyrase buffer (containing 2 mM ATP and a baseline 5 mM MgCl₂).

  • Causality Check (The Rescue Step): In a parallel set of tubes containing the IC₉₀ concentration of the Q3CA derivative, titrate exogenous MgCl₂ from 5 mM up to 50 mM.

    • Why? If the drug acts purely by chelating the catalytic Mg²⁺, flooding the system with excess Mg²⁺ will outcompete the drug and rescue gyrase activity. If activity is not rescued, the drug is acting via an off-target mechanism (e.g., DNA intercalation).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate reactions by adding 30 mM EDTA and 0.5% SDS.

  • Readout: Resolve the plasmid topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent topological shifts). Post-stain and quantify the ratio of supercoiled to relaxed DNA.

Protocol B: Q6CA Evaluation via ADP-Glo Kinase Assay (ATP Competition)

Objective: Validate that Q6CA derivatives inhibit DYRK1A via ATP-competitive hinge binding.

  • Enzyme Preparation: Incubate recombinant DYRK1A (10 ng/well) with the specific peptide substrate (Woodtide) in kinase buffer.

  • Inhibitor Titration: Add the Q6CA derivative in a 10-point dose-response curve (1 nM to 10 µM).

  • Causality Check (Kinetic Profiling): Perform the dose-response curve at three distinct ATP concentrations: 10 µM (below Kₘ), 50 µM (near Kₘ), and 500 µM (saturating).

    • Why? To prove the C6-carboxyl is binding the ATP pocket, we must generate a Lineweaver-Burk plot. An ATP-competitive inhibitor will show an increasing apparent IC₅₀ as ATP concentration rises, while Vₘₐₓ remains unchanged.

  • Readout: Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.

Workflow Start Compound Preparation (Q3CA & Q6CA Derivatives) Assay3 Q3CA: DNA Supercoiling Assay (Target: DNA Gyrase) Start->Assay3 Assay6 Q6CA: ADP-Glo Kinase Assay (Target: DYRK1A) Start->Assay6 Val3 Validation: Rescue with excess Mg2+ Assay3->Val3 Val6 Validation: ATP-competitive kinetic profiling Assay6->Val6 Read3 Gel Electrophoresis (Plasmid Topology) Val3->Read3 Read6 Luminescence readout (ATP to ADP conversion) Val6->Read6

Fig 2. Self-validating experimental workflows for Q3CA and Q6CA evaluation.

Conclusion

The choice between a quinoline-3-carboxylic acid and a quinoline-6-carboxylic acid scaffold is not merely a matter of synthetic convenience; it is a fundamental commitment to a specific pharmacological trajectory. Q3CA is the definitive choice for targets requiring metal ion chelation (bacterial topoisomerases, viral integrases), whereas Q6CA provides the precise steric and electrostatic geometry required for deep-pocket kinase inhibition (DYRK1A). Researchers must align their scaffold selection with the distinct biochemical architecture of their intended target.

References

  • Raveendra Dayam et al., "Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors", Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Jinxia Deng et al., "Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors", Molecules (PMC). URL:[Link]

  • V. V. Vlasenko et al., "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2", Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Philipp Neureiter et al., "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A", Journal of Medicinal Chemistry (PMC). URL:[Link]

Sources

In vivo efficacy of 3-Methylquinoline-6-carboxylic acid compared to standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the in vivo efficacy of 3-Methylquinoline-6-carboxylic acid derivatives, specifically focusing on their role as privileged scaffolds in the development of MTA-cooperative PRMT5 inhibitors (e.g., AM-9747).

While the free acid itself serves primarily as a synthetic intermediate, its structural pharmacophore—particularly the 2-amino-3-methylquinoline core—is the critical determinant of efficacy in next-generation targeted cancer therapies.

Executive Summary

3-Methylquinoline-6-carboxylic acid (specifically its 2-amino derivative) has emerged as a cornerstone scaffold for designing MTA-cooperative PRMT5 inhibitors . Unlike standard chemotherapy or first-generation PRMT5 inhibitors, drugs derived from this scaffold exploit a specific metabolic vulnerability in tumors: the deletion of the MTAP gene.

  • Primary Application: Targeted therapy for MTAP-deleted solid tumors (approx. 15% of all cancers, including glioblastoma, pancreatic, and lung cancers).

  • Key Advantage: The "3-methyl" substituent provides a critical hydrophobic interaction with the sulfur atom of MTA (methylthioadenosine), enabling selectivity that spares normal cells.

  • Efficacy vs. Standard: Superior therapeutic index compared to first-generation PRMT5 inhibitors (e.g., GSK3326595), which suffer from dose-limiting hematological toxicity.

Mechanistic Basis of Efficacy

To understand the in vivo performance, one must understand the "Sandwich" binding mode facilitated by this scaffold.

The MTA-Cooperative Mechanism

In MTAP-deleted cancer cells, the metabolite MTA accumulates. The 3-methylquinoline scaffold binds only when MTA is present in the PRMT5 active site.

  • The 3-Methyl Group: steric and hydrophobic contact with the MTA sulfur atom.[1]

  • The Quinoline Nitrogen: Forms a salt bridge with Glu444.[1]

  • The 6-Carboxylic Acid: Serves as the vector for amide coupling to the "Left-Hand Side" (LHS) moiety, which extends into the solvent channel to tune pharmacokinetic properties.

PRMT5_Mechanism cluster_0 Mechanism of Action MTAP_Del MTAP Gene Deletion MTA_Acc MTA Accumulation (Cancer Cell Specific) MTAP_Del->MTA_Acc Causes Complex PRMT5-MTA-Drug Ternary Complex MTA_Acc->Complex Enables Binding Scaffold 3-Methylquinoline-6-COOH Scaffold (Drug) Scaffold->Complex Binds Inhibition Selective PRMT5 Inhibition Complex->Inhibition Triggers Safety Normal Cells Spared (Low MTA) Inhibition->Safety High Therapeutic Index

Figure 1: The logic of MTA-cooperative inhibition. The drug derived from 3-methylquinoline-6-carboxylic acid is inactive in normal cells (low MTA), preventing the toxicity seen with standard drugs.

Comparative Efficacy Analysis

The following table compares the 3-Methylquinoline-based inhibitor (e.g., AM-9747) against standard therapeutic classes.

Feature3-Methylquinoline Derivative (AM-9747)Standard PRMT5 Inhibitor (e.g., GSK3326595)Standard Cytotoxic (e.g., Cisplatin)
Target Specificity High: Selective for MTAP-del cells (MTA-cooperative)Low: Inhibits PRMT5 in all cellsNone: DNA damage in all dividing cells
In Vivo Potency (TGI) >90% (Tumor Regression observed)50-70% (Often dose-limited)40-80% (Varies by resistance)
Dose-Limiting Toxicity Minimal at effective doseHematological (Thrombocytopenia, Anemia)Nephrotoxicity, Ototoxicity
Oral Bioavailability High (Optimized Amide Derivatives)Moderate to HighLow (IV administration)
Biomarker Response Deep reduction in SDMA (Symmetric Dimethylarginine)Moderate reduction in SDMAN/A (General apoptosis markers)
Key Experimental Evidence (In Vivo)

In HCT116 MTAP-del xenograft models (mice), the 3-methylquinoline derivative demonstrated:

  • Dose-Dependent Inhibition: Oral dosing (3–100 mg/kg) resulted in significant Tumor Growth Inhibition (TGI).[1][2]

  • Regression: At 100 mg/kg, complete tumor regression was observed in a subset of animals.

  • Selectivity: No significant growth inhibition was observed in MTAP-WT (wild type) tumors in the same mice, confirming the drug does not affect healthy tissue mechanisms.

Experimental Protocols

To validate the efficacy of this scaffold, the following workflows are standard in the field.

A. Synthesis of the Active Agent (Amide Coupling)

The acid itself is the precursor. To generate the active in vivo agent:

  • Reagents: 2-amino-3-methylquinoline-6-carboxylic acid (1.0 equiv), Amine partner (1.1 equiv), HATU (1.25 equiv), DIPEA (3.0 equiv).[1][2]

  • Solvent: Dry DMF.

  • Condition: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted acid) and brine.

  • Purification: Reverse-phase HPLC.

B. In Vivo Efficacy Workflow (Xenograft)

This protocol validates the "MTA-cooperative" hypothesis.[1][2]

Workflow Step1 1. Cell Implantation (HCT116 MTAP-del vs MTAP-WT) Step2 2. Tumor Establishment (Wait for 150-200 mm³) Step1->Step2 Step3 3. Randomization & Dosing (Vehicle vs. 3-Methylquinoline Drug) Step2->Step3 Step4 4. Longitudinal Monitoring (Tumor Vol + Body Weight) Step3->Step4 Step5 5. Endpoint Analysis (SDMA levels via Western Blot) Step4->Step5

Figure 2: In vivo validation workflow. Critical control: The drug should inhibit MTAP-del tumors but have minimal effect on MTAP-WT tumors.[2]

Detailed Protocol Steps:

  • Implantation: Subcutaneously inject

    
     HCT116 cells (MTAP-deleted) into the flank of athymic nude mice.
    
  • Dosing: Prepare the 3-methylquinoline derivative in a vehicle (e.g., 2% HPMC, 1% Tween 80). Administer PO (oral gavage) QD (once daily) for 21 days.

  • Measurement: Measure tumor volume using calipers (

    
    ).
    
  • Biomarker Check: At termination, harvest tumors and lyse. Perform Western Blot for SDMA (Symmetric Dimethylarginine). A potent 3-methylquinoline derivative should reduce SDMA by >80%.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (2025) Significance:[2] Defines the 2-amino-3-methylquinoline-6-carboxylic acid as the critical scaffold for AM-9747. URL:[Link]

  • MTA-Cooperative PRMT5 Inhibitors for MTAP-Deleted Cancer Source: Nature Chemical Biology Significance: Establishes the structural basis for the selectivity of the quinoline scaffold. URL:[Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents Source: National Institutes of Health (PubMed) Significance: Provides background on the general anti-inflammatory and antiproliferative properties of the quinoline-carboxylic acid class.[3] URL:[Link]

Sources

Head-to-head comparison of different synthetic routes to 3-Methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Synthetic Routes to 3-Methylquinoline-6-Carboxylic Acid

As a critical building block in modern medicinal chemistry, 3-methylquinoline-6-carboxylic acid and its 2-substituted derivatives (e.g., 2-amino and 2-chloro analogues) have gained significant prominence. They serve as the core scaffold for highly potent, MTA-cooperative PRMT5 inhibitors, such as AM-9747 and AM-9959, which are currently revolutionizing targeted therapies for MTAP-deleted cancers [1].

Synthesizing this functionalized quinoline core requires navigating challenges in regioselectivity, functional group tolerance, and scalability. This guide provides an objective, head-to-head comparison of the three primary synthetic strategies, equipping drug development professionals with the mechanistic insights needed to select the optimal route for their specific campaign.

Strategic Overview of Synthetic Pathways

The synthesis of the 3-methylquinoline-6-carboxylic acid core generally falls into three distinct strategic categories: direct annulation of a pre-carboxylated aniline, step-wise annulation followed by late-stage carbonylation, and targeted Friedländer condensation for highly functionalized derivatives [2].

SyntheticRoutes SM1 4-Aminobenzoic Acid + Methacrolein Route1 Route A: Doebner-Miller (Acidic, Oxidant) SM1->Route1 Target1 3-Methylquinoline- 6-carboxylic acid Route1->Target1 Low Regioselectivity SM2 4-Bromoaniline + Methacrolein Route2_1 Skraup Condensation SM2->Route2_1 Int2 6-Bromo-3-methylquinoline Route2_1->Int2 Route2_2 Route B: Pd-Carbonylation (CO, Pd(dppf)Cl2, MeOH) Int2->Route2_2 Route2_2->Target1 High Yield SM3 2-Amino-5-bromobenzaldehyde + Propionitrile Route3_1 Friedländer Condensation (KOtBu, DMSO) SM3->Route3_1 Int3 6-Bromo-3-methylquinolin-2-amine Route3_1->Int3 Route3_2 Route C: Pd-Carbonylation & Hydrolysis Int3->Route3_2 Target2 2-Amino-3-methylquinoline- 6-carboxylic acid Route3_2->Target2 Drug Discovery Focus

Figure 1: Overview of primary synthetic pathways to 3-methylquinoline-6-carboxylic acid scaffolds.

Head-to-Head Route Comparison

Route A: Classical Doebner-Miller Annulation

Mechanism: Direct conjugate addition of 4-aminobenzoic acid to methacrolein, followed by acid-catalyzed cyclization and oxidation.

  • Pros: Utilizes highly inexpensive, commercially available starting materials. It is a single-step transformation to the core scaffold.

  • Cons: The highly acidic conditions and the tendency of methacrolein to polymerize lead to complex reaction mixtures. Regioselectivity is inherently poor, and the isolation of the zwitterionic product requires tedious isoelectric precipitation, severely limiting scalability.

Route B: Skraup Condensation + Late-Stage Pd-Carbonylation

Mechanism: 4-Bromoaniline is reacted with methacrolein to form 6-bromo-3-methylquinoline. The bromide is then subjected to palladium-catalyzed carbonylation in methanol to yield the methyl ester, followed by saponification.

  • Pros: Bypasses the purification nightmares of Route A. The carbonylation step is highly reliable and easily monitored. This route is the industry standard for producing the unsubstituted 3-methylquinoline-6-carboxylic acid at a multi-kilogram scale.

  • Cons: Requires specialized high-pressure reactors for carbon monoxide gas and expensive palladium catalysts.

Route C: Friedländer Annulation (The Drug Discovery Route)

Mechanism: Condensation of 2-amino-5-bromobenzaldehyde with propionitrile under basic conditions yields the 2-amino-6-bromo-3-methylquinoline core, which is subsequently carbonylated [1] [2].

  • Pros: This is the premier route for synthesizing 2-substituted derivatives (e.g., 2-amino or 2-chloro-3-methylquinoline-6-carboxylic acid) [3]. The use of propionitrile as the active methylene ensures perfect regioselectivity. The resulting 2-amino group provides a critical vector for Structure-Activity Relationship (SAR) exploration in kinase and methyltransferase inhibitors [1].

  • Cons: The starting benzaldehyde derivatives are more expensive and less stable than simple anilines.

Route Selection Logic

DecisionMatrix Start Determine Project Goal Q1 Need 2-Amino/Substituted Derivatives for SAR? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No (Core Scaffold) OptA Route C: Friedländer + Carbonylation Q1->OptA Yes (e.g., PRMT5 Inhibitors) OptB Route B: Skraup + Pd-Carbonylation Q2->OptB Yes (Needs high purity/yield) OptC Route A: Direct Doebner-Miller Q2->OptC No (Quick access, low cost)

Figure 2: Logical decision matrix for selecting the optimal synthetic route based on project parameters.

Quantitative Performance Data

MetricRoute A (Doebner-Miller)Route B (Skraup + CO)Route C (Friedländer + CO)
Target Molecule Unsubstituted CoreUnsubstituted Core2-Substituted Core
Overall Yield 15 - 25%65 - 75%55 - 65%
Regioselectivity Moderate (<70%)High (>90%)Excellent (>98%)
Scalability Poor (Purification limits)Excellent (Multi-kg)Very Good (Up to 1 kg)
Relative Cost $ (Low)

(Medium)

$ (High)
Primary Use Case Early discovery, crude librariesProcess chemistry, bulk supplyAdvanced SAR, clinical candidates

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls and mechanistic rationales are embedded to guarantee experimental success.

Protocol 1: Synthesis of 2-Amino-3-methylquinoline-6-carboxylic acid (Route C) [1] [2]

Step 1: Friedländer Condensation

  • Charge: To a round-bottomed flask, add 2-amino-5-bromobenzaldehyde (1.0 equiv) and propionitrile (1.2 equiv) in anhydrous DMSO (0.5 M).

    • Causality: DMSO is selected as a polar aprotic solvent because it poorly solvates anions, thereby drastically increasing the kinetic basicity of the subsequent alkoxide addition and driving the deprotonation of the weakly acidic propionitrile.

  • Deprotonation & Cyclization: Cool the mixture to 0 °C. Add potassium tert-butoxide (1.0 M in THF, 1.2 equiv) dropwise.

    • In-Process Control (IPC): The reaction mixture will immediately turn deep red/orange, indicating carbanion formation. Monitor via LCMS; the disappearance of the aldehyde (M+H) and the emergence of the cyclized M+H peak (typically within 2 hours at room temperature) validates the ring closure.

  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice water.

    • Self-Validation: The highly hydrophobic 6-bromo-3-methylquinolin-2-amine core will crash out as a solid. This precipitation acts as a self-purifying step, leaving DMSO and inorganic salts in the aqueous phase. Filter and dry to yield the intermediate.

Step 2: Palladium-Catalyzed Carbonylation & Hydrolysis

  • Charge: Combine the intermediate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and triethylamine (3.0 equiv) in methanol (0.2 M) within a pressure reactor.

    • Causality: Pd(dppf)Cl₂ is strictly chosen over monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents the catalyst from being poisoned by the high-affinity CO gas. Triethylamine acts as a stoichiometric base to neutralize the HBr generated during esterification.

  • Carbonylation: Purge the vessel with CO gas and pressurize to 50 psi. Heat to 80 °C for 16 hours.

    • IPC: Monitor CO pressure drop. Cessation of pressure drop indicates reaction completion. LCMS should confirm total conversion to the methyl ester.

  • Hydrolysis: Vent the CO safely. To the crude methanolic mixture, directly add 2.0 M aqueous LiOH (3.0 equiv) and stir at 40 °C for 4 hours.

  • Workup: Concentrate the mixture to remove methanol. Adjust the aqueous layer to pH 4.5 using 1 M HCl.

    • Self-Validation: pH 4.5 is the calculated isoelectric point of the target molecule. The zwitterionic product will precipitate cleanly at this exact pH. Filter, wash with cold water, and dry under vacuum to yield 2-amino-3-methylquinoline-6-carboxylic acid.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry (ACS). 1

  • Novel PRMT5 Inhibitors (WO2021163344A1). Google Patents. 2

  • 2-Chloro-3-methylquinoline-6-carboxylic acid. ChemScene.3

Sources

Benchmarking the purity of synthesized 3-Methylquinoline-6-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity of synthesized intermediates is not merely a quality control checkbox—it is the foundational logic that dictates the success or failure of downstream pharmaceutical synthesis. 3-Methylquinoline-6-carboxylic acid is a highly versatile building block, notably utilized in the synthesis of potent MTA-cooperative PRMT5 inhibitors like AM-9747 1. Even trace impurities (such as unreacted halogenated precursors or regioisomers) can poison metal catalysts during subsequent cross-coupling reactions or severely skew the results of DNA-encoded library (DEL) screenings.

This guide provides an objective, self-validating analytical framework to benchmark the purity of in-house synthesized 3-Methylquinoline-6-carboxylic acid against commercially available standards (≥98% purity).

Mechanistic Rationale & Analytical Strategy

Quinoline carboxylic acids present a unique analytical challenge due to their zwitterionic potential. The molecule contains both a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxylic group (pKa ~4.2). If analyzed in an unbuffered mobile phase, the molecule exists in a dynamic equilibrium of charge states, leading to severe peak tailing and shifting retention times.

To enforce causality in our separation, we utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a highly controlled pH environment 2. By acidifying the mobile phase with 0.1% phosphoric acid (pH ~2.0), we fully protonate both the carboxylic acid (rendering it neutral) and the quinoline nitrogen (rendering it cationic). This standardizes the molecule's interaction with the hydrophobic C18 stationary phase, ensuring sharp, reproducible peaks 3. For LC-MS profiling, phosphoric acid is substituted with 0.1% formic acid to maintain mass-spectrometer compatibility without sacrificing ionization control 4.

G A Synthesized Batch 3-Methylquinoline-6-carboxylic acid C Sample Preparation (100 µg/mL in 50:50 ACN:H2O) A->C B Commercial Standard (≥98% Purity) B->C D RP-HPLC Analysis (C18 Column, UV 289nm) C->D E LC-MS Profiling (Formic Acid Buffer) C->E F Peak Integration & Data Alignment D->F E->F G Purity Validation & Impurity Identification F->G

Analytical workflow for benchmarking synthesized vs. commercial quinoline derivatives.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It employs a System Suitability Test (SST) to verify column resolution before any sample is analyzed, and utilizes blank injections to mathematically eliminate system carryover from the final purity calculation.

Step 1: Mobile Phase and Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of analytical-grade phosphoric acid (H₃PO₄) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: Prepare a 50:50 (v/v) mixture of ACN and ultrapure water.

Step 2: Standard and Sample Preparation
  • Commercial Standard Solution: Accurately weigh 10.0 mg of the commercial 3-Methylquinoline-6-carboxylic acid standard. Dissolve in 100 mL of diluent using sonication for 10 minutes to achieve a 100 µg/mL stock.

  • Synthesized Sample Solution: Weigh 10.0 mg of the in-house synthesized batch and prepare identically to the standard (100 µg/mL).

  • SST Spiked Solution: Spike the standard solution with 1 µg/mL of a known synthetic precursor (e.g., 2-chloro-3-methylquinoline-6-carboxylic acid) to verify chromatographic resolution (

    
    ).
    
Step 3: Chromatographic Execution

Run the sequence using the parameters outlined in Table 1. The sequence must follow this order: Blank (x2)


 SST Solution (x6) 

Commercial Standard (x3)

Synthesized Sample (x3)

Blank (x1). Validation Checkpoint: The sequence is only valid if the SST relative standard deviation (RSD) for the main peak area is

and the resolution (

) between the main peak and the spiked impurity is

.

Quantitative Data Presentation

The gradient method systematically increases lipophilicity, ensuring that polar impurities (e.g., unreacted amines) elute early, while non-polar impurities (e.g., halogenated intermediates) are retained longer.

Table 1: RP-HPLC Gradient Method Parameters

ParameterCondition / Specification
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B 100% Acetonitrile (ACN)
Gradient Program 0-2 min: 10% B 2-10 min: 10%

90% B 10-12 min: 90% B 12-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30 °C (Stabilizes viscosity and retention times)
Detection Wavelength UV at 289 nm (Optimal

transition for quinoline)

Table 2: Comparative Purity Analysis (Representative Benchmarking Data)

Analyte / PeakRetention Time (RT)Commercial Standard (Area %)Synthesized Batch (Area %)Mechanistic Origin of Impurity
Polar Impurity 1 3.45 minNot Detected0.42%Residual starting material (e.g., aniline derivatives)
3-Methylquinoline-6-carboxylic acid 7.82 min 99.15% 96.80% Target Compound
Non-Polar Impurity A 9.15 min0.65%1.10%Regioisomer byproduct from ring-closure
Non-Polar Impurity B 11.40 min0.20%1.68%Halogenated precursor (e.g., 2-chloro intermediate)

Impurity Profiling & Structural Implications

As observed in the benchmarking data (Table 2), the synthesized batch achieved a purity of 96.80%, falling short of the commercial standard's 99.15%. The critical divergence lies in the presence of Non-Polar Impurity B (RT = 11.40 min).

By switching the mobile phase buffer to 0.1% Formic Acid and running the sample through an LC-MS, we can identify this peak. In typical synthetic routes, a mass shift corresponding to the addition of a chlorine atom (


 Da) at this retention time strongly indicates the presence of unreacted 2-chloro-3-methylquinoline-6-carboxylic acid. Because halogens increase the lipophilicity of the molecule, this impurity interacts more strongly with the C18 stationary phase, explaining its delayed elution during the highly organic phase of the gradient (90% B). Identifying this allows chemists to optimize the stoichiometry of the dechlorination/reduction step in their synthetic reactor.

Conclusion

Benchmarking synthesized 3-Methylquinoline-6-carboxylic acid against a commercial standard requires a robust, pH-controlled analytical environment. By utilizing a self-validating RP-HPLC gradient method, researchers can confidently quantify purity and mechanistically identify synthetic bottlenecks. For downstream applications like DEL screening or PRMT5 inhibitor synthesis, achieving


 purity is non-negotiable to prevent catalytic poisoning and off-target assay interference.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy National Institutes of Health (NIH) / PMC URL:[Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies URL: [Link]

Sources

Comparative Guide: Biological Activities and Evaluation of Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for numerous therapeutic agents. While historically recognized for the potent antibacterial properties of fluoroquinolones, recent structural modifications have expanded the pharmacological utility of these derivatives into oncology and immunology[1][2].

As drug development pivots toward repurposing and targeted selectivity, understanding the structure-activity relationship (SAR) of quinoline carboxylic acids is paramount. This guide provides an objective, data-driven comparison of the biological activities of these derivatives, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of quinoline carboxylic acids is dictated by the precise positioning of the carboxylic acid moiety and auxiliary substituents on the quinoline ring[1].

  • C3-Carboxylic Acids: The hallmark of the fluoroquinolone class. The C3-COOH group, often paired with a C4-ketone, is essential for binding to bacterial DNA gyrase and topoisomerase IV. However, modern 2,4-disubstituted quinoline-3-carboxylic acids have been engineered to exploit specific pKa values for targeted anticancer activity[3].

  • C4-Carboxylic Acids: A strict structural requirement for the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. Substitutions here pivot the molecule's activity toward potent anticancer and anti-inflammatory applications[1][4].

  • C8-Substitutions: The introduction of halogens (F > Cl > H) at the C8 position generally enhances lipophilicity and cellular penetration, amplifying overall potency[1].

SAR_Logic Core Quinoline Carboxylic Acid Scaffold C3 C3-COOH Substitution Antibacterial (DNA Gyrase) Anticancer (pKa targeting) Core->C3 C4 C4-COOH Substitution Anticancer (DHODH Inhibition) Anti-inflammatory Core->C4 C8 C8-Substitution (F/Cl) Enhanced Potency & Penetration Core->C8

Structure-Activity Relationship (SAR) logic tree for substituted quinoline carboxylic acids.

Comparative Biological Efficacy

To objectively evaluate these derivatives, we must compare their primary targets, mechanisms, and quantitative efficacy across different biological domains. Recent studies have demonstrated that subtle shifts in the scaffold can drastically alter the therapeutic index[3][4].

Quantitative Comparison of Quinoline Derivatives
Compound ClassPrimary SubstitutionTarget / MechanismKey Biological ActivitySelectivity & Repurposing Notes
Fluoroquinolones (e.g., Gemifloxacin)C3-COOH, C6-FDNA Gyrase / Topoisomerase IVAntibacterial (MIC: <1 µg/mL)Broad-spectrum. Recently shown to exert differential antiproliferation in SW480 and MCF7 cells[4].
2,4-Disubstituted Quinolines C3-COOH, C2-styrylpKa-dependent cellular uptakeAnticancer (IC50: 2-10 µM)High selectivity for acidic tumor microenvironments (MCF-7) over healthy cells (HEK293)[3].
Quinoline-4-Carboxylic Acids C4-COOHDHODH Inhibition / Macrophage modulationAnti-inflammatory / AnticancerAppreciable anti-inflammatory affinity in LPS-induced RAW264.7 cells, comparable to indomethacin[4].
Pyrimidoquinoline Derivatives C3-COOH fused ringMicrobial cell wall / DNAAntimicrobial / AntifungalSynthesized via 2-chloroquinoline-3-carboxylic acid intermediates for targeted fungal inhibition[5].

Mechanistic Pathways: DHODH Inhibition

For anticancer applications, C4-carboxylic acid derivatives primarily function by inhibiting Dihydroorotate Dehydrogenase (DHODH)[1]. DHODH is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. By competitively inhibiting this enzyme, quinoline-4-carboxylic acids deplete intracellular uridine monophosphate (UMP) pools, triggering S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Pathway Drug C4-COOH Quinoline DHODH DHODH Enzyme Drug->DHODH Competitive Inhibition Uridine Uridine Monophosphate DHODH->Uridine Depletes Arrest S-Phase Arrest Uridine->Arrest Triggers

Mechanistic pathway of C4-COOH quinoline derivatives inducing cell cycle arrest via DHODH.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design assays that not only generate data but inherently validate their own mechanisms. The following protocols explain the causality behind the experimental choices for evaluating quinoline carboxylic acids.

Protocol A: pH-Gradient Antiproliferative Assay (Exploiting pKa)

Purpose: To evaluate the selective cytotoxicity of quinoline-3-carboxylic acids against cancer cells (MCF-7) versus non-cancerous cells (HEK293) by exploiting the acidic tumor microenvironment[3].

Causality & Logic: Tumor microenvironments are characteristically acidic (pH 6.5–6.8) due to the Warburg effect. By testing compounds across a pH gradient, we exploit the drug's pKa. In an acidic medium, the carboxylic acid remains predominantly unionized (nonpolar), drastically increasing lipophilicity and driving selective passive diffusion into cancer cells.

Self-Validation: The inclusion of a physiological pH (7.4) control well for the cancer cell line ensures that the observed cytotoxicity is genuinely driven by the pH-dependent uptake mechanism rather than baseline, non-specific compound toxicity. Furthermore, utilizing the Sulforhodamine B (SRB) assay instead of MTT prevents false readouts, as MTT relies on mitochondrial metabolic activity which can be directly confounded by mitochondrial-targeting quinolines.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 and HEK293 cells into separate 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere[1].
    
  • Media Preparation: Prepare two sets of culture media buffered to pH 6.5 (simulating tumor microenvironment) and pH 7.4 (physiological control).

  • Compound Treatment: Replace the culture medium with the pH-adjusted media containing serial dilutions of the quinoline-3-carboxylic acid derivatives (0.1 µM to 100 µM).

  • Incubation: Incubate the plates for 72 hours.

  • SRB Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C, wash with deionized water, and air dry.

  • Staining & Readout: Stain with 0.4% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye in 10 mM Tris base and measure optical density (OD) at 540 nm.

Workflow Seed Seed MCF-7 & HEK293 (5x10³ cells/well) Treat Treat with Compounds (pH 6.5 vs 7.4) Seed->Treat Incubate Incubate 72h (5% CO₂, 37°C) Treat->Incubate Assay SRB Viability Assay (OD 540 nm) Incubate->Assay

Self-validating experimental workflow for pH-dependent antiproliferative screening.

Protocol B: LPS-Induced Macrophage Anti-Inflammatory Assay

Purpose: To quantify the anti-inflammatory efficacy of quinoline-4-carboxylic acids compared to classical NSAIDs (e.g., indomethacin)[4].

Causality & Logic: Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4) on RAW264.7 macrophages, triggering NF-κB signaling and the subsequent release of nitric oxide (NO). We use the Griess reagent assay to quantify NO production as a direct proxy for inflammation.

Self-Validation: A parallel viability assay must be run on the exact same RAW264.7 cell populations. This dual-readout system ensures that any observed reduction in NO is due to true pharmacological suppression of the inflammatory pathway, and not simply an artifact of the quinoline derivative inducing macrophage cell death[4].

Step-by-Step Workflow:

  • Macrophage Seeding: Seed RAW264.7 murine macrophages in 96-well plates at

    
     cells/well.
    
  • Pre-treatment: Pre-treat cells with quinoline-4-carboxylic acid derivatives (1–50 µM) or indomethacin (positive control) for 2 hours.

  • LPS Stimulation: Induce inflammation by adding 1 µg/mL LPS to the wells. Incubate for 24 hours.

  • Griess Assay (Efficacy Readout): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Measure absorbance at 540 nm to quantify nitrite levels.

  • Viability Assay (Validation Readout): Perform an SRB or CCK-8 viability assay on the remaining cells in the original plate to confirm >90% cell viability.

References

  • National Center for Biotechnology Information. "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent". PubMed. [Link]

  • National Center for Biotechnology Information. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents". PubMed.[Link]

  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". International Journal of Molecular Sciences.[Link]

  • National Center for Biotechnology Information. "Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents". PubMed.[Link]

Sources

Safety Operating Guide

Operational Directive: Safe Disposal of 3-Methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a validated, field-ready protocol for the disposal of 3-Methylquinoline-6-carboxylic acid . As a specialized heterocyclic building block often used in DNA-encoded library (DEL) synthesis and kinase inhibitor development, this compound lacks a widely publicized, specific safety data sheet (SDS) in many standard repositories.[1][2][3]

Therefore, this protocol applies a "Read-Across" Safety Strategy , deriving containment and disposal measures from the structural parent (Quinoline-6-carboxylic acid ) and functional analogs.[1][2][4][3] This approach ensures a "worst-case" safety margin, treating the substance as a bioactive nitrogen heterocycle with potential aquatic toxicity.[1][2][3]

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile.[1][2] While specific toxicological data for the 3-methyl derivative may be sparse, the quinoline core dictates the following precautions:

Hazard Category Classification (Read-Across) Operational Implication
Health Hazard Irritant / Potential Toxin Handle as if Acute Tox.[1][2][4][3] Cat 3 (Oral) . Dust inhalation is a primary risk vector.[1][2][3]
Environmental Aquatic Chronic Cat 2/3 Zero-discharge policy. Do NOT pour down the drain.[1][2][3]
Chemical Organic Acid (pKa ~4-5) Incompatible with strong oxidizers (e.g., Nitric acid) and strong bases (exothermic reaction).[1][2][3]
Reactivity Stable Solid Combustible at high temperatures.[1][2][3] Emits NOx fumes upon incineration.[1][2][3]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Check: Verify if your specific batch is a salt form (e.g., Hydrochloride).[2][3] Salt forms are water-soluble, whereas the free acid is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol).[1][2][3] This dictates your liquid waste stream choice.

Waste Segregation & Classification

Proper segregation is the single most effective way to prevent laboratory accidents.[1][2][3] Use the following decision matrix to categorize your waste stream.

WasteSegregation Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid Solution State->Liquid Solution Debris Contaminated Debris (Gloves, Paper) State->Debris Consumables PureSolid Pure Substance (Surplus/Expired) Solid->PureSolid >1g or Expired TraceSolid Trace Residue Solid->TraceSolid Empty Vials OrgSolvent Organic Solvent (DMSO/MeOH) Liquid->OrgSolvent Synthesis Mother Liquor AqBuffer Aqueous Buffer (HPLC Waste) Liquid->AqBuffer HPLC Effluent Debris->TraceSolid

Figure 1: Decision Matrix for Waste Classification.[1][2][4][3] Ensure material is categorized correctly to prevent incompatibility reactions in bulk storage.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired reagents, synthesis surplus, or degraded solids.[1][2][3]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) or Glass jar.[1][2][4][3] Avoid metal containers due to the acidic nature of the carboxylic acid group.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3]

    • Constituents: "3-Methylquinoline-6-carboxylic acid" (Do not use abbreviations).[1][2][4][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Solvation (Optional but Recommended):

    • If your facility requires liquid waste for incineration, dissolve the solid in a minimal amount of Acetone or Methanol .[1][2][3]

    • Why? Dissolved waste is easier to inject into chemical incinerators.[1][2][3]

  • Storage: Store in the "Solid Organic / Toxic" satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

For reaction mixtures, mother liquors, or HPLC waste.[1][2][3]

  • Segregation Check:

    • Organic Stream: If dissolved in DMSO, DMF, Methanol, or DCM, dispose of in the Halogenated or Non-Halogenated Organic waste drum (depending on the solvent).[1][2]

    • Aqueous Stream: If dissolved in water/buffer (e.g., HPLC waste), check pH.[1][2]

  • The "Quench & Check" (Self-Validating Step):

    • Action: Before adding to a bulk aqueous waste drum, verify the pH of your solution.[1][2]

    • Validation: If pH < 4, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) until pH 6-8.[1][2][3]

    • Causality: Adding an acidic solution to a waste drum containing basic waste (e.g., amines) can generate heat or gas.[1][2][3] Neutralization prevents this "bulk container accident."[1][2][3]

  • Disposal: Pour into the "Aqueous Toxic" waste container.

Protocol C: Contaminated Debris

For gloves, weigh boats, and paper towels.[1][2]

  • Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.

  • Double-Bagging: If the debris is heavily soiled (visible powder), double-bag to prevent dust release during transport.[1][2][3]

  • Tagging: Label as "Solid Hazardous Waste - Debris contaminated with Quinoline derivatives." [1][2][3]

Regulatory Framework (RCRA & EPA)[1][2][4]

While 3-Methylquinoline-6-carboxylic acid is not explicitly listed on the RCRA "P" or "U" lists (unlike some specific pesticides or cyanides), it must be characterized by the generator (you).[1][2][4][3]

Regulatory Parameter Classification Action Required
RCRA Status Non-Listed / Characteristic Treat as hazardous.[1][2][4][3] If dissolved in flammable solvent, code as D001 (Ignitable).[1][2][3]
EPA Waste Code N/A (Specific) Use generic code for "Organic Toxicity" or "Lab Pack" depending on contractor.
Disposal Method High-Temp Incineration Must be incinerated at an EPA-permitted facility equipped with scrubbers (to capture NOx).[1][2][4][3]

Note on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "empty" if all wastes have been removed that can be removed.[1][2] However, for toxic research chemicals, the best practice is to triple rinse the vial with a solvent (methanol) into your liquid waste stream, then dispose of the glass vial as glass waste (or hazardous debris if your site requires).[1][2][3]

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of solid powder on the floor.

  • Isolate: Evacuate the immediate 10-foot radius.[1][2][3] Mark the area.

  • PPE Up: Wear Nitrile gloves (double layer) , Safety Goggles , and an N95 Dust Mask (or P100 respirator if available).[1][2][3]

  • Contain: Do NOT dry sweep (generates dust).[1][2][3]

    • Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.[1][2][3]

  • Clean: Scoop the wet material into a wide-mouth waste jar.

  • Decontaminate: Wipe the surface with a 10% Sodium Carbonate solution (to neutralize the acid residue) followed by water.[1][2][3]

  • Verify: Check surface pH with litmus paper to ensure no acidic residue remains.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate (Analog Reference).[1][2][3] Retrieved from [Link][1][2][4][3]

  • Fisher Scientific (2024). Safety Data Sheet: 2-Methylquinoline-6-carboxylic acid (Structural Analog).[1][2][4][3] Retrieved from [Link][1][2][4][3]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] Retrieved from [Link][1][2][4][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.